Cyclopeptolide
Description
Significance of Cyclopeptolides in Chemical Biology
Cyclopeptolides are of considerable importance in chemical biology, primarily serving as powerful molecular probes to dissect and understand intricate cellular mechanisms. nih.gov Their ability to selectively interact with specific biological targets allows researchers to modulate and study the functions of proteins and cellular pathways with a high degree of precision. nih.gov
One of the most notable roles of cyclopeptolides is as inhibitors of protein translocation. For instance, the cyclopeptolide HUN-7293, later known as cotransin, has been instrumental in studying the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum membrane. nih.govacs.org Cotransin and its derivatives, such as CAM741, selectively inhibit the cotranslational translocation of a subset of proteins into the endoplasmic reticulum, providing a means to investigate the rules governing protein secretion and membrane insertion. nih.govnih.govresearchgate.net These compounds have helped to reveal that the signal peptide of a nascent polypeptide chain is a key determinant of sensitivity to inhibition, thereby offering a chemical tool to probe the diversity of protein translocation pathways. nih.gov
Furthermore, certain cyclopeptolides exhibit potent antifungal properties. A this compound isolated from the saprophytic fungus Ulocladium atrum has demonstrated significant activity against the plant pathogenic fungus Botrytis cinerea. jelsciences.comkoreascience.kr This discovery highlights the potential of cyclopeptolides in the development of new antifungal agents, an area of critical need in both agriculture and medicine. The antifungal activity is often attributed to the unique structural features of these molecules, such as the presence of N-methylated amino acids, which can enhance their lipophilicity and ability to disrupt fungal cell membranes or other essential processes. jmb.or.kr
The study of cyclopeptolides like HUN-7293 has also shed light on the regulation of cell adhesion molecules. HUN-7293 was initially identified as a potent inhibitor of the expression of vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and E-selectin. mdpi.comresearchgate.net This activity makes such compounds valuable for investigating inflammatory processes and has positioned them as potential leads for the development of anti-inflammatory therapies. mdpi.com
The diverse biological activities of cyclopeptolides, coupled with their amenability to chemical synthesis and modification, make them exemplary chemical probes. biotools.us They allow for the temporal and dose-dependent perturbation of biological systems, offering advantages over genetic methods, and continue to be a rich source of new tools for chemical biology research. unclineberger.org
Historical Context of this compound Discovery and Initial Investigations
The exploration of cyclopeptolides as a distinct class of natural products began with their isolation from various microbial sources, primarily fungi. These early investigations were often driven by screening programs aimed at discovering new bioactive compounds.
One of the seminal discoveries in this area was the isolation of the heptadepsipeptide HUN-7293 in 1992 from a fungal broth. mdpi.com This compound was identified through a screen for inhibitors of inducible cell adhesion molecule expression. dtic.mil Its structure was elucidated using NMR spectroscopy and confirmed by X-ray analysis. dtic.mil Independent research by a Japanese group also led to the isolation of the same molecule from a different fungal species in a search for anti-HIV compounds. dtic.mil The initial studies on HUN-7293 revealed its potent ability to suppress the expression of VCAM-1, ICAM-1, and E-selectin, laying the groundwork for its later characterization as an inhibitor of protein translocation. mdpi.comresearchgate.net
Another significant discovery was the isolation of an antifungal this compound from the fungus Ulocladium atrum. koreascience.krjmb.or.kr Research published in 2007 by Yun and colleagues detailed the characterization of this compound, which possesses a high proportion of N-methylated amino acids. koreascience.krtandfonline.comscilit.com This this compound showed potent activity against the plant pathogen Botrytis cinerea and moderate activity against Alternaria alternata and Magnaporthe grisea. jelsciences.comkoreascience.kr This work was important as it identified a specific bioactive molecule responsible for the known biocontrol properties of U. atrum. tandfonline.com
The discovery of cyclopeptolides containing non-standard amino acids, such as pipecolic acid, has also been a notable area of research. For example, actinomycin (B1170597) analogues containing pipecolic acid were synthesized by Streptomyces antibioticus when fed with exogenous pipecolic acid, leading to new antibiotics with altered biological activity profiles. nih.gov While not cyclopeptolides in the strictest sense, this work highlighted the ability of microorganisms to incorporate unusual building blocks into complex peptide structures, a principle that extends to this compound biosynthesis.
The following tables summarize key research findings and historical discoveries related to cyclopeptolides.
Table 1: Selected Cyclopeptolides and Their Biological Significance
| This compound | Source Organism | Primary Biological Significance | Key Research Finding |
|---|---|---|---|
| HUN-7293 (Cotransin) | Fungus | Inhibitor of protein translocation; Anti-inflammatory | Selectively inhibits Sec61-mediated translocation of proteins with specific signal peptides. nih.gov |
| Ulocladium atrum this compound | Ulocladium atrum (Fungus) | Antifungal | Potent activity against the plant pathogen Botrytis cinerea. koreascience.kr |
| CAM741 | Derivative of HUN-7293 | Inhibitor of protein translocation | Inhibits cotranslational translocation of VCAM1 and VEGF. nih.govresearchgate.net |
| Alternaramide | Alternaria sp. (Fungus) | Antibiotic | Weak activity against Bacillus subtilis and Staphylococcus aureus. mdpi.com |
Table 2: Historical Timeline of Key this compound Discoveries
| Year | Discovery | Significance |
|---|---|---|
| 1992 | Isolation of HUN-7293 from a fungal broth. mdpi.com | Identified as a potent inhibitor of inducible cell adhesion molecule expression. dtic.mil |
| 2007 | Isolation and characterization of an antifungal this compound from Ulocladium atrum. koreascience.krtandfonline.com | Provided a molecular basis for the biocontrol activity of this fungus. jelsciences.com |
| 2007 | Identification of the VEGF signal peptide as a target for the this compound CAM741. nih.gov | Expanded the understanding of the substrate selectivity of this compound inhibitors of protein translocation. |
Structure
2D Structure
Properties
CAS No. |
159170-92-0 |
|---|---|
Molecular Formula |
C57H92N10O13 |
Molecular Weight |
1125.4 g/mol |
IUPAC Name |
2-[(3S,6S,9S,15S,18S,21S,24S,27S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid |
InChI |
InChI=1S/C57H92N10O13/c1-18-34(9)47-50(72)58-30-42(68)63(13)45(32(5)6)51(73)60-39(28-37-23-25-38(80-17)26-24-37)49(71)59-36(11)53(75)67-27-21-20-22-40(67)54(76)64(14)46(33(7)8)52(74)61-44(31(3)4)56(78)62(12)41(29-43(69)70)55(77)66(16)48(35(10)19-2)57(79)65(47)15/h23-26,31-36,39-41,44-48H,18-22,27-30H2,1-17H3,(H,58,72)(H,59,71)(H,60,73)(H,61,74)(H,69,70)/t34?,35?,36-,39-,40?,41-,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
VDCLCAXYTCLVQY-CTVGSUQISA-N |
Isomeric SMILES |
CCC(C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCCCC2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
Origin of Product |
United States |
Biosynthesis and Biogenesis of Cyclopeptolides
Biosynthetic Pathways and Architectures
The construction of cyclopeptolides is predominantly achieved through a non-ribosomal pathway, which offers a stark contrast to the conventional ribosomal protein synthesis. This pathway allows for the incorporation of a wide variety of non-proteinogenic amino acids and other building blocks, contributing to the vast structural diversity of these compounds. wikipedia.org
Non-Ribosomal Peptide Synthetase (NRPS) Systems in Cyclopeptolide Biogenesis
The core machinery responsible for this compound synthesis is the Non-Ribosomal Peptide Synthetase (NRPS) system. wikipedia.org These are massive, multifunctional enzyme complexes that function as molecular assembly lines. uzh.ch The architecture of an NRPS is modular, with each module being responsible for the recognition, activation, and incorporation of a single amino acid or hydroxy acid into the growing peptide chain. uzh.chnih.gov
The fundamental domains within a typical NRPS module include:
Adenylation (A) Domain: This domain selects a specific substrate (an amino acid or a hydroxy acid) from the cellular pool and activates it by converting it into an aminoacyl or hydroxyacyl adenylate at the expense of ATP. uzh.chigem.org
Thiolation (T) Domain or Peptidyl Carrier Protein (PCP): The activated substrate is then covalently attached to the T domain via a phosphopantetheine (Ppant) cofactor. nih.gov This flexible arm shuttles the substrate and the elongating peptide chain between the catalytic domains of the synthetase. uzh.chnih.gov
Condensation (C) Domain: This domain catalyzes the formation of a peptide bond between the upstream, chain-elongating peptide (donor) and the downstream, incoming monomer (acceptor), both of which are tethered to their respective T domains. uzh.ch
The entire NRPS complex works in a sequential manner. The process is initiated on the first module and proceeds through subsequent modules, each adding its specific building block, until the full-length linear peptide is assembled. mdpi.com A well-studied example of such a system is the cyclosporin (B1163) synthetase (CySyn), a single 1.7 MDa polypeptide with eleven modules that catalyzes 40 distinct reaction steps to produce the cyclic peptide cyclosporine A. researchgate.net
Ribosomal vs. Non-Ribosomal Peptide Cyclization Mechanisms
The cyclization step, which transforms the linear precursor into a stable cyclic structure, is a critical event in the biosynthesis. The mechanisms for this process differ significantly between non-ribosomal and ribosomal pathways.
Non-Ribosomal Cyclization: In the context of NRPS-mediated synthesis, the final step of chain release and cyclization is typically catalyzed by a C-terminal Thioesterase (TE) domain. nih.gov After the linear peptide has been fully assembled on the NRPS, the TE domain cleaves the thioester bond linking the peptide to the final T domain. uzh.ch The TE domain can then catalyze an intramolecular nucleophilic attack. For cyclopeptolides, this involves an attack by a hydroxyl group from a hydroxy acid within the chain on the activated C-terminus, forming a stable ester bond (macrolactonization). researchgate.net This same domain can also catalyze hydrolysis to release a linear peptide or use an amine group for nucleophilic attack to form a cyclic amide bond (macrolactamization). uzh.ch
Ribosomal Cyclization: While most cyclopeptolides are of non-ribosomal origin, some cyclic peptides are produced via ribosomal pathways. nih.govnih.gov In this mechanism, a precursor peptide is first synthesized by the ribosome according to an mRNA template. This precursor typically contains a core peptide sequence flanked by leader and recognition sequences. Following translation, this precursor undergoes significant post-translational modification, including cleavage and cyclization by dedicated enzymes. nih.gov For example, in some plants, linear peptide precursors are processed by proteases; one enzyme cleaves the N-terminus, and a second enzyme, a peptide cyclase with serine protease-like activity, catalyzes the head-to-tail cyclization while removing a C-terminal flanking sequence. nih.gov
Post-Translational Modifications in this compound Assembly
The structural diversity of cyclopeptolides is greatly enhanced by various chemical modifications that occur during or after the assembly of the peptide backbone. thermofisher.com These modifications, often referred to as tailoring reactions, are catalyzed by enzymes frequently encoded within the same gene cluster as the NRPS.
A common modification is N-methylation of the peptide backbone's amide nitrogens, which is performed by N-methyltransferase (M) domains. nih.gov These M-domains are often integrated within an NRPS module, typically between the A and T domains, and use S-adenosylmethionine as a methyl group donor. igem.org Other modifications can include hydroxylation, glycosylation, acylation, halogenation, or the formation of heterocyclic rings like oxazolines and thiazolines from serine, threonine, or cysteine residues. wikipedia.orgigem.org These modifications are crucial as they can significantly influence the compound's conformation, stability, and biological activity. thermofisher.com
Biosynthetic Gene Clusters (BGCs) Analysis
The genetic blueprints for this compound biosynthesis are contained within dedicated Biosynthetic Gene Clusters (BGCs). A BGC is a physically co-located set of genes in the genome of an organism that together encode the proteins required for the synthesis of a specific secondary metabolite. nih.govnih.gov
Identification and Annotation of this compound BGCs
The genes encoding the large NRPS enzymes, as well as the enzymes responsible for precursor supply, tailoring modifications, and potential transport, are typically organized into a single BGC. wikipedia.orgfrontiersin.org This clustering facilitates the co-regulation of all necessary genes.
The advent of rapid genome sequencing combined with specialized bioinformatics tools has revolutionized the discovery of novel BGCs. researchgate.net Computational platforms like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction Informatics for Secondary Metabolomes) are instrumental in identifying and annotating putative BGCs in genomic data. nih.govfrontiersin.orgresearchgate.net These tools work by recognizing the conserved sequence motifs characteristic of key biosynthetic domains, such as the A, C, and T domains of NRPSs, allowing researchers to predict the presence of a BGC and even infer the general structure of the resulting metabolite. frontiersin.orgbiorxiv.org
Genetic Organization and Regulation of this compound Biosynthesis
The expression of this compound BGCs is a tightly regulated process, ensuring that these often metabolically expensive compounds are produced only under specific physiological or environmental conditions. Regulation can occur at multiple levels and often involves pathway-specific transcription factors.
A well-documented example of such regulation is found in the fungus Cochliobolus carbonum, which produces the cyclic peptide HC-toxin. The expression of the TOX2 gene cluster, which contains the NRPS and other necessary genes, is controlled by a specific transcription factor called TOXE. nih.gov The TOXE protein binds to a specific DNA motif, known as the "tox-box," which is present in the promoter regions of the TOX2 genes, thereby activating their transcription. nih.gov
Furthermore, the regulation of BGCs can be integrated with other metabolic pathways. In the bacterium Pseudomonas protegens, the biosynthesis of two different antimicrobial compounds, pyoluteorin (B1679884) and 2,4-diacetylphloroglucinol (B43620) (DAPG), is co-regulated. An intermediate from the DAPG biosynthetic pathway is converted into signaling molecules that, in turn, induce the expression of the pyoluteorin BGC. elifesciences.org This demonstrates a sophisticated level of metabolic cross-talk that allows the organism to coordinate the deployment of its secondary metabolites.
Data Tables
Table 1: Key Domains and Enzymes in this compound Biosynthesis
| Domain/Enzyme | Abbreviation | Function |
| Adenylation Domain | A | Selects and activates a specific amino or hydroxy acid using ATP. uzh.chigem.org |
| Thiolation Domain | T / PCP | Covalently binds and shuttles the growing peptide chain via a phosphopantetheine arm. nih.gov |
| Condensation Domain | C | Catalyzes peptide bond formation between two amino acid substrates. uzh.ch |
| Thioesterase Domain | TE | Catalyzes the release and intramolecular cyclization (macrolactonization) of the final peptide. nih.gov |
| N-Methyltransferase Domain | M | Transfers a methyl group to the amide nitrogen of an amino acid. igem.orgnih.gov |
| Cyclization Domain | Cy | Catalyzes the formation of heterocyclic rings (e.g., oxazolines, thiazolines). igem.org |
| Peptide Cyclase | - | An enzyme (e.g., protease-like) that cyclizes a ribosomally-synthesized linear precursor. nih.gov |
Homology Analysis of Biosynthetic Enzymes (e.g., VisA, VisB, VisC, VisD)
The biosynthesis of certain cyclopeptolides, such as the virginiamycin S component, involves a suite of specialized enzymes encoded within a biosynthetic gene cluster (BGC). Analysis of the open reading frames (ORFs) within these clusters has identified several key enzymes, including VisA, VisB, VisC, and VisD, which are crucial for the formation of the this compound structure. nih.gov Homology analyses have revealed significant similarities between these enzymes and known enzymes from other antibiotic biosynthetic pathways, providing insights into their putative functions. nih.govresearchgate.net
In the virginiamycin S BGC from Streptomyces virginiae, four ORFs—visA, visB, visC, and visD—were identified. nih.gov Sequence analysis showed that the proteins encoded by these genes share considerable identity and similarity with enzymes involved in the biosynthesis of other complex natural products. nih.govresearchgate.net
VisA: This enzyme shows significant homology to L-lysine 2-aminotransferase (NikC) from the nikkomycin (B1203212) D biosynthetic pathway. nih.gov This suggests that VisA is likely involved in an amino acid modification step, specifically the transfer of an amino group. nih.gov
VisB: VisB shares strong homology with 3-hydroxypicolinic acid:AMP ligase, an enzyme from the pristinamycin (B1678112) I biosynthesis pathway. nih.gov This similarity points to a role for VisB as an adenylate-forming enzyme, which activates a carboxylic acid substrate by converting it into an acyl-adenylate intermediate, a key step in non-ribosomal peptide synthesis. nih.govbiorxiv.org
VisC: This enzyme is homologous to lysine (B10760008) cyclodeaminase from the ascomycin (B1665279) biosynthetic pathway. nih.gov This suggests that VisC likely catalyzes a cyclization reaction involving an amino acid, possibly forming a heterocyclic ring structure within the peptide. nih.gov
VisD: VisD exhibits homology to hydroxylase enzymes, specifically erythromycin (B1671065) C-22 hydroxylase. nih.gov This indicates that VisD is likely a tailoring enzyme that modifies the this compound scaffold, introducing a hydroxyl group at a specific position. nih.gov
These four genes are organized into two bicistronic transcripts, visB-visA and visC-visD, suggesting coordinated expression during the biosynthesis process. nih.gov The table below summarizes the homology data for these enzymes.
| Enzyme | Size (base pairs) | Homologous Enzyme | Source Pathway | Identity/Similarity | Putative Function |
| VisA | 1,260 | L-lysine 2-aminotransferase (NikC) | Nikkomycin D | 53% / 65% | Aminotransferase |
| VisB | 1,656 | 3-hydroxypicolinic acid:AMP ligase | Pristinamycin I | 66% / 72% | Adenylate-forming enzyme (Ligase) |
| VisC | 888 | Lysine cyclodeaminase | Ascomycin | 48% / 59% | Cyclodeaminase |
| VisD | 1,209 | Erythromycin C-22 hydroxylase | Erythromycin | 43% / 56% | Hydroxylase |
| Data sourced from homology analysis of virginiamycin S biosynthetic genes. nih.gov |
Enzymatic Mechanisms and Catalysis in this compound Formation
Role of Specific Enzymes (e.g., Adenylate-forming enzymes, Thioesterases, Methyltransferases)
Several key enzyme classes are fundamental to the biosynthesis of cyclopeptolides.
Adenylate-forming Enzymes (A-domains): These enzymes, which are typically integrated as domains within the larger NRPS machinery, are responsible for the first committed step in biosynthesis: substrate activation. nih.govnih.gov They select a specific carboxylic acid substrate (like an amino acid or a fatty acid) and activate it by catalyzing a reaction with ATP to form a high-energy acyl-adenylate (acyl-AMP) intermediate, releasing pyrophosphate. biorxiv.orgnih.govfrontiersin.org This activated substrate is then transferred to a peptidyl carrier protein (PCP) or thiolation (T) domain, where it is tethered as a thioester, ready for incorporation into the growing peptide chain. biorxiv.org The specificity of each A-domain for its substrate is a primary determinant of the final this compound structure. biorxiv.org
Thioesterases (TE-domains): Thioesterases play a crucial role in the terminal step of biosynthesis: the release of the completed peptide chain from the NRPS assembly line. nih.govnih.gov In this compound synthesis, the TE domain catalyzes an intramolecular cyclization reaction. biorxiv.org It cleaves the thioester bond linking the elongated peptide to the final PCP domain and simultaneously forms a new amide or ester bond (in the case of depsipeptides) to create the macrocyclic structure. researchgate.net This catalytic action not only releases the product but ensures its cyclization, a key feature of this class of natural products. biorxiv.org Some biosynthetic pathways also contain discrete Type II thioesterases (TEIIs), which are thought to perform proofreading or editing functions, removing stalled or incorrect intermediates from the carrier proteins to maintain the efficiency of the assembly line. nih.gov
Methyltransferases (MT-domains): These enzymes are responsible for tailoring the this compound structure, often through the methylation of specific atoms. ebi.ac.ukwikipedia.org Methyltransferases can be integrated as domains within the NRPS module or act as standalone enzymes that modify the peptide after its formation. researchgate.net They typically use S-adenosyl-L-methionine (SAM) as a methyl group donor. ebi.ac.uk N-methylation of backbone amide nitrogens is a common modification that can significantly impact the conformation and biological activity of the resulting this compound. researchgate.net Other modifications, such as O-methylation of tyrosine residues, can also occur. researchgate.net In some systems, like the biosynthesis of cyclosporin A, the methyltransferase activity is an integral part of the multienzyme synthetase. researchgate.net
Stereochemical Control in Biosynthetic Reactions
The biological activity of cyclopeptolides is highly dependent on their specific three-dimensional structure, which is dictated by the stereochemistry of their constituent amino and hydroxy acids. The biosynthetic machinery exerts strict control over the stereochemistry at multiple stages. mdpi.com
The A-domains of NRPSs are generally specific for L-amino acids. However, many cyclopeptolides contain D-amino acids, which are incorporated via the action of specialized epimerization (E) domains. mdpi.com These domains are typically located within an NRPS module and act on the most recently added amino acid, converting it from the L- to the D-configuration while it is still tethered to the PCP domain. mdpi.com
Biosynthetic Engineering and Pathway Manipulation
The intricate nature of this compound biosynthetic pathways offers numerous opportunities for genetic manipulation. These efforts are primarily aimed at two goals: increasing the production of a desired compound and generating novel analogs with potentially improved or new biological activities. nih.gov
Strategies for Enhanced this compound Production
Low yields of target compounds are a common bottleneck in the exploitation of natural products. nih.gov Several genetic strategies have been developed to overcome this limitation and enhance the production of cyclopeptolides. researchgate.net
Refactoring BGCs: One common approach is to replace the native promoters within the BGC with strong, constitutive promoters. nih.gov This can lead to significantly increased transcription of the biosynthetic genes and, consequently, higher product titers.
Heterologous Expression in Optimized Hosts: Moving the entire BGC from its native, often slow-growing producer into a well-characterized and genetically tractable heterologous host (a "super-host") is a powerful strategy. mdpi.com These hosts, such as certain Streptomyces strains, are often engineered by deleting non-essential endogenous BGCs to reduce competition for precursors and simplify downstream purification. mdpi.com
Gene Amplification: Increasing the number of copies of the target BGC within the host genome can directly lead to increased production. This can be achieved by integrating the gene cluster at multiple specific sites in the host's chromosome. nih.gov
Chemical Elicitation: The addition of certain small molecules, known as chemical elicitors (e.g., histone deacetylase inhibitors), to the growth medium can induce the expression of otherwise silent or weakly expressed BGCs, leading to enhanced production. nih.gov
| Strategy | Description | Desired Outcome |
| Promoter Replacement | Replacing native promoters in the BGC with strong, constitutive promoters. nih.gov | Increased transcription of biosynthetic genes. |
| Heterologous Expression | Transferring the BGC to an optimized host strain. mdpi.com | Higher precursor availability and simplified purification. |
| Gene Amplification | Increasing the copy number of the BGC in the host genome. nih.gov | Elevated levels of biosynthetic enzymes. |
| Chemical Elicitation | Using small molecules to induce gene expression. nih.gov | Activation of silent or low-expression BGCs. |
Genetic Manipulation of BGCs for Analog Generation (Combinatorial Biosynthesis)
Combinatorial biosynthesis leverages the modular nature of NRPS enzymes to create novel "unnatural" natural products. ucsc.edu By genetically modifying the BGC, researchers can alter the structure of the resulting this compound in a predictable manner. jmicrobiol.or.kr
This approach involves the "mix and match" of genes, domains, or entire modules from different biosynthetic pathways. nih.govucsc.edu For example:
A-Domain Swapping: Replacing an adenylation (A) domain in an NRPS module with one that recognizes a different amino acid can lead to the incorporation of that new amino acid into the this compound backbone.
Module Swapping: Entire modules (typically consisting of C, A, and T domains) can be exchanged between different NRPS systems to create hybrid enzymes that produce novel peptide sequences. ucsc.edu
Tailoring Enzyme Manipulation: Inactivating or introducing tailoring enzymes, such as hydroxylases or methyltransferases, can generate analogs that lack or gain specific chemical modifications. nih.gov For instance, the insertional inactivation of hydroxylase genes in the pneumocandin BGC resulted in the production of a suite of new pneumocandin analogs with varying hydroxylation patterns. nih.gov
These genetic manipulation techniques, guided by genome mining tools like antiSMASH which can identify BGCs in sequenced genomes, provide a powerful platform for generating libraries of novel this compound analogs for drug discovery and development. jmicrobiol.or.krjmicrobiol.or.kr
Heterologous Expression Systems for this compound Biosynthesis
The biosynthesis of cyclopeptolides, complex natural products assembled by large, modular nonribosomal peptide synthetases (NRPSs), often faces challenges such as low production titers in native organisms, the silencing of biosynthetic gene clusters (BGCs) under standard laboratory conditions, and the genetic intractability of the natural producer. nih.govresearchgate.net Heterologous expression, which involves transferring the genetic blueprint for biosynthesis into a more amenable host organism, has emerged as a powerful strategy to overcome these limitations. nih.govnih.govresearchgate.net This approach not only enables the sustainable production of known cyclopeptolides but also facilitates the discovery of novel compounds from cryptic gene clusters and the engineered biosynthesis of "new-to-nature" analogs with potentially improved properties. researchgate.netrsc.orgmdpi.com
The success of heterologous expression hinges on the selection of a suitable host. Key considerations include the host's ability to express large, complex fungal genes, provide the necessary post-translational modifications—such as the 4'-phosphopantetheinylation of NRPS carrier protein domains by phosphopantetheinyl transferases (PPTases)—and supply a sufficient pool of precursor molecules. usu.edunih.gov
Fungal hosts, particularly species of Aspergillus and the yeast Saccharomyces cerevisiae, have proven to be highly effective platforms for producing cyclopeptolides. nih.govnih.gov Aspergillus niger, a well-established industrial workhorse, has been engineered to produce various cyclodepsipeptides at exceptionally high titers. researchgate.netnih.govnih.gov Likewise, Aspergillus oryzae has been successfully used to reconstitute entire, complex BGCs. frontiersin.orgcapes.gov.br Saccharomyces cerevisiae is another widely used eukaryotic host, valued for its sophisticated genetic toolkit, though it sometimes results in lower yields compared to filamentous fungi. usu.eduscispace.comfrontiersin.org Bacterial hosts such as Escherichia coli and Bacillus subtilis have also been explored, but the expression of large eukaryotic NRPSs and achieving high yields remains a significant challenge, often resulting in production levels that are orders of magnitude lower than in fungal systems. nih.govrsc.orgscispace.com
Detailed Research Findings
Significant progress has been made in the heterologous production of several important cyclodepsipeptides, demonstrating the utility of different host systems and metabolic engineering strategies.
Production in Aspergillus Species:
Aspergillus niger has been established as a superior host for producing fungal cyclodepsipeptides. nih.govnih.gov In one landmark study, the enniatin synthetase (esyn1) from Fusarium oxysporum was expressed in A. niger under the control of a tunable Tet-on promoter. researchgate.net Initial yields of 1 mg/L were dramatically increased to approximately 950 mg/L by optimizing fermentation conditions, precursor feeding, and controlling the fungus's morphology. Further optimization in a fed-batch fermentation process pushed the titer to an industrially attractive 4.5 g/L. A subsequent key development was the creation of an autonomous production strain, independent of precursor feeding, by co-expressing a fungal D-2-hydroxyvaleric acid (D-Hiv) dehydrogenase. This enzyme utilized the host's intracellular α-ketovaleric acid pool to generate the required D-Hiv precursor for enniatin synthesis. researchgate.net
Building on this success, the same A. niger system was used to express the beauvericin (B1667859) synthetase (bbBeas) and bassianolide (B19859) synthetase (bbBsls). researchgate.netnih.govscispace.com With optimized precursor feeding, these strains achieved titers of up to 600 mg/L for beauvericin and 350 mg/L for bassianolide, respectively—the highest reported yields for these compounds from any production system at the time. nih.gov These engineered strains also served as platforms for creating novel derivatives through precursor-directed biosynthesis. For instance, feeding bromo-d-Hiv to the beauvericin-producing strain resulted in the formation of bromo-beauvericin. nih.govnih.gov
In Aspergillus oryzae, researchers successfully reconstituted the entire 75-kb biosynthetic gene cluster for KK-1, a cyclic peptide from Curvularia clavata. This was a notable achievement as the cluster included a very large 40-kb NRPS gene, which had to be split into two fragments for cloning and then reconstructed within the host's genome. frontiersin.org The successful production of KK-1 in the heterologous host confirmed the function of the predicted gene cluster. frontiersin.org
Production in Saccharomyces cerevisiae and Other Hosts:
Saccharomyces cerevisiae has been engineered for the production of cyclooligomer depsipeptides like beauvericin and bassianolide. usu.eduusu.edu The functional expression of the large NRPS enzymes, such as BbBEAS and BbBSLS, required the co-expression of a compatible PPTase, such as NpgA from A. nidulans, to catalyze the essential post-translational activation of the synthetases. usu.edunih.gov Supplementing the culture with direct precursors like D-Hiv and L-phenylalanine enhanced production. usu.edu Further metabolic engineering, such as expressing a ketoisovalerate reductase (KIVR) to boost the supply of D-Hiv, led to significantly improved titers of beauvericins. usu.eduusu.edu
Bacterial systems have also been utilized. The enniatin synthetase gene (esyn) was expressed in Bacillus subtilis, marking a successful instance of a eukaryotic NRPS functioning in a bacterial host. nih.govresearchgate.net However, yields remained in the low mg/L range. Similarly, E. coli has been used to express domains of cyclodepsipeptide synthetases and even entire enzymes, often for mechanistic studies or engineering efforts, but production titers are typically low. rsc.orgscispace.com For example, swapping the C-terminal condensation (C) domain of enniatin synthetase with that of bassianolide synthetase in an E. coli expression system resulted in the production of a new-to-nature octa-enniatin. rsc.org
The following table summarizes key findings from various heterologous expression studies for cyclopeptolides.
| Heterologous Host | Gene(s) Expressed | Source Organism | Product(s) | Key Findings / Titer |
| Aspergillus niger | Enniatin synthetase (esyn1); D-Hiv dehydrogenase | Fusarium oxysporum | Enniatin | Optimized fed-batch fermentation yielded up to 4.5 g/L. Autonomous production achieved without precursor feeding. researchgate.net |
| Aspergillus niger | Beauvericin synthetase (bbBeas) | Beauveria bassiana | Beauvericin; Bromo-beauvericin | Achieved titers up to 600 mg/L with precursor feeding. Generated novel analogs via precursor-directed biosynthesis. researchgate.netnih.govnih.gov |
| Aspergillus niger | Bassianolide synthetase (bbBsls) | Beauveria bassiana | Bassianolide | Reached titers of ~350 mg/L with optimized feeding. researchgate.netnih.govnih.gov |
| Aspergillus niger | Engineered hybrid NRPSs (e.g., BaSYN–EnTC3) | Beauveria, Fusarium | Hexa-bassianolide, Octa-enniatin B, Octa-beauvericin | Engineered NRPS produced the hybrid hexa-bassianolide at 1.3 g/L. Novel octa-cyclodepsipeptides produced at 4-11 mg/L. rsc.orgrsc.org |
| Aspergillus oryzae | KK-1 biosynthetic gene cluster (~75 kb) | Curvularia clavata | KK-1 | Successful reconstitution of a very large gene cluster, confirming its function. frontiersin.org |
| Saccharomyces cerevisiae | Beauvericin synthetase (BbBEAS); Bassianolide synthetase (BbBSLS); NpgA PPTase; KIVR | Beauveria bassiana | Beauvericin, Bassianolide | Reconstitution of biosynthesis. Yields of 74.1 mg/L for beauvericin and 26.7 mg/L for bassianolide reported. usu.edunih.govscispace.comusu.edu |
| Bacillus subtilis | Enniatin synthetase (esyn) | Fusarium sp. | Enniatin B | First expression of a eukaryotic NRPS in B. subtilis. Secretory production achieved. nih.govresearchgate.net |
| Escherichia coli | Virginiamycin S biosynthesis gene (visA) | Streptomyces virginiae | L-lysine 2-aminotransferase (VisA) | Confirmed the function of VisA as the first enzyme in the virginiamycin S pathway. nih.govasm.org |
| Streptomyces albus | Bonsecamin biosynthetic gene cluster | Streptomyces albus ssp. chlorinus | Bonsecamin | Discovery of a new cyclic pentapeptide by expressing a cryptic gene cluster. mdpi.com |
Structural Elucidation and Characterization Methodologies for Cyclopeptolides
Advanced Spectroscopic Techniques for Structural Determination
Modern structural elucidation of cyclopeptolides is heavily dependent on sophisticated spectroscopic methods. These techniques allow for a detailed investigation of the molecular framework at an atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial and fundamental information for the structural elucidation of a cyclopeptolide. The ¹H NMR spectrum reveals the number of different proton environments and their multiplicities (splitting patterns), which indicates neighboring protons. The chemical shifts (δ) of these protons offer clues about their electronic environment, such as whether they are attached to alpha-carbons, aromatic rings, or are part of N-methyl or O-methyl groups. researchgate.netscielo.br
The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom in the molecule. The chemical shifts in the ¹³C spectrum are highly informative for identifying the types of carbon atoms present, such as carbonyls from amide bonds (~170-180 ppm), aromatic carbons (~110-160 ppm), alpha-carbons (~50-65 ppm), and aliphatic side-chain carbons. researchgate.netmdpi.comresearchgate.net Together, these 1D spectra allow for a preliminary count of protons and carbons and provide the foundational data for more complex 2D NMR analysis. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Moiety
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 1 (C=O, Amide) | 172.5 | - |
| 2 (α-CH) | 55.8 | 4.50 (dd, 8.5, 4.0) |
| 3 (β-CH₂) | 38.1 | 3.15 (dd, 14.0, 4.0); 2.90 (dd, 14.0, 8.5) |
| 4 (Aromatic C) | 137.2 | - |
| 5, 9 (Aromatic CH) | 129.5 | 7.25 (d, 7.5) |
| 6, 8 (Aromatic CH) | 128.8 | 7.30 (t, 7.5) |
| 7 (Aromatic CH) | 127.0 | 7.20 (t, 7.5) |
| N-CH₃ | 30.5 | 2.85 (s) |
Note: Data is illustrative for a phenylalanine residue within a this compound structure and compiled from general principles of NMR spectroscopy.
While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are critical for assembling the complete structure of a this compound by establishing correlations between nuclei. slideshare.netharvard.educreative-biostructure.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). sdsu.edu It is instrumental in identifying complete spin systems within individual amino acid residues, allowing one to trace the connectivity from the NH proton to the α-proton and through the side chain. princeton.edu
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D experiment that correlates the chemical shifts of protons with the carbons to which they are directly attached (¹JCH). sdsu.eduprinceton.edu It is highly effective for unambiguously assigning the carbon signal for each protonated carbon in the molecule. creative-biostructure.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). sdsu.eduprinceton.edu HMBC is crucial for piecing together the amino acid fragments by showing correlations between the α-proton of one residue and the carbonyl carbon of the preceding residue, thus establishing the peptide sequence. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space correlations between protons that are physically close to each other (typically <5 Å), regardless of whether they are bonded. harvard.eduprinceton.edu This is indispensable for determining the stereochemistry and the three-dimensional folding (conformation) of the this compound ring. creative-biostructure.commdpi.com
Table 2: Key 2D NMR Correlations for this compound Structural Assembly
| Experiment | Type of Correlation | Information Yielded |
|---|---|---|
| COSY | ¹H-¹H (through 2-3 bonds) | Identifies spin systems of individual amino acid residues. |
| HSQC | ¹H-¹³C (through 1 bond) | Assigns carbons directly attached to protons. |
| HMBC | ¹H-¹³C (through 2-4 bonds) | Connects amino acid residues to establish the peptide sequence. |
| NOESY | ¹H-¹H (through space) | Determines stereochemistry and 3D conformation. |
Solid-state NMR (ssNMR) provides the unique opportunity to study the structure and dynamics of cyclopeptolides in their crystalline or solid form. acs.org This is particularly valuable as the conformation of a peptide in the solid state can differ from its conformation in solution. acs.org Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. nih.gov ssNMR can provide precise information on bond lengths and torsion angles, offering a direct comparison with data obtained from X-ray crystallography. acs.org Furthermore, ssNMR is a powerful tool for studying peptide self-assembly and intermolecular interactions within a solid matrix. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides the precise molecular weight and elemental composition of a this compound. researchgate.net Tandem MS (MS/MS) experiments are further used to obtain sequence information through controlled fragmentation of the molecule. acs.orgnih.gov
The analysis of large, non-volatile molecules like cyclopeptolides requires "soft" ionization techniques that can generate intact molecular ions in the gas phase without causing significant fragmentation. rsc.org
Ionization Methods:
Electrospray Ionization (ESI): ESI is a very common technique where a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, intact, often multiply-charged, molecular ions are released. This is well-suited for coupling with liquid chromatography (LC-MS).
Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the sample is co-crystallized with a matrix that strongly absorbs laser light. A pulsed laser irradiates the sample, causing the matrix to vaporize and transfer charge to the analyte molecules, typically producing singly-charged ions. researchgate.netrsc.org
Fast Atom Bombardment (FAB): An older but still relevant technique where the sample, mixed in a non-volatile matrix like glycerol, is bombarded by a high-energy beam of neutral atoms, leading to the desorption of intact protonated molecules. rsc.org
Once ionized, the ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. libretexts.orguky.edu
Mass Analyzers:
Quadrupole: Uses a combination of radio frequency (RF) and direct current (DC) voltages on four parallel rods to allow only ions of a specific m/z to pass through to the detector. They are robust and often used in LC-MS systems. technologynetworks.comacdlabs.com
Time-of-Flight (TOF): Separates ions based on the time it takes for them to travel down a field-free flight tube. Lighter ions travel faster and reach the detector first. TOF analyzers offer high mass accuracy and a wide mass range. libretexts.orgtechnologynetworks.com
Ion Trap: Uses electric or magnetic fields to trap ions in a small volume. acdlabs.comshimadzu.com Ions can be selectively ejected to the detector to generate a mass spectrum. A key advantage is the ability to perform multiple stages of fragmentation (MSn) within the trap, which is extremely useful for detailed structural analysis of cyclic peptides. acs.orgnih.gov
Orbitrap: Traps ions in an orbital motion around a central electrode. The frequency of this motion is directly related to the m/z ratio of the ions. This analyzer provides very high resolution and mass accuracy, enabling the confident determination of elemental compositions. acdlabs.com
Table 3: Comparison of Ionization Methods and Mass Analyzers for this compound Analysis
| Component | Type | Key Characteristics for this compound Analysis |
|---|---|---|
| Ionization Method | ESI | Soft ionization, produces multiply-charged ions, easily coupled with HPLC. |
| MALDI | Soft ionization, primarily produces singly-charged ions, high tolerance for salts. rsc.org | |
| Mass Analyzer | TOF | High mass accuracy, wide mass range, suitable for MALDI. technologynetworks.com |
| Ion Trap | Enables sequential fragmentation (MSn) for detailed sequencing. acs.orgacdlabs.com | |
| Orbitrap | Extremely high resolution and mass accuracy for elemental composition. acdlabs.com |
Tandem Mass Spectrometry (MS/MS) for Sequence Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for determining the amino acid sequence of peptides, including cyclic structures like cyclopeptolides. nih.govnih.gov This technique involves multiple stages of mass analysis. In a typical experiment, the this compound molecules are first ionized, often using techniques like electrospray ionization (ESI), and then separated based on their mass-to-charge ratio (m/z) in the first mass analyzer. nih.govunits.it
A specific ion of interest, known as the precursor ion, is then selected and subjected to fragmentation in a collision cell. nih.gov This fragmentation process breaks the peptide bonds, generating a series of product ions. The second mass analyzer then separates these fragment ions, producing a tandem mass spectrum. The pattern of fragment ions in this spectrum provides the necessary information to deduce the amino acid sequence of the original peptide. nih.govunits.it For cyclic peptides, this process can be more complex than for linear peptides due to the absence of termini, often requiring specialized algorithms for data interpretation. nih.gov Multistage mass spectrometry (MSn) can provide additional layers of fragmentation data, further aiding in the de novo sequencing of these complex structures. nih.gov
Table 1: Key Stages in Tandem Mass Spectrometry (MS/MS) for this compound Sequencing
| Stage | Description |
| Ionization | The this compound sample is converted into gas-phase ions. |
| First Mass Analysis (MS1) | The ions are separated according to their mass-to-charge (m/z) ratio, and a precursor ion is selected. |
| Collision-Induced Dissociation (CID) | The selected precursor ion is fragmented by collision with an inert gas. |
| Second Mass Analysis (MS2) | The resulting fragment ions are separated by their m/z ratio. |
| Spectrum Analysis | The pattern of fragment ions is analyzed to determine the amino acid sequence. |
Infrared (IR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) spectroscopy, and its more advanced counterpart, Fourier-Transform Infrared (FTIR) spectroscopy, are valuable techniques for probing the molecular vibrations of cyclopeptolides. researchgate.netnih.gov These methods provide information about the functional groups present in the molecule and can offer insights into the secondary structure of the peptide backbone. researchgate.netnih.gov When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. mdpi.com
The resulting IR spectrum displays these absorptions as bands. For cyclopeptolides, characteristic absorption bands for the amide groups (Amide I and Amide II bands) are of particular interest. The Amide I band, primarily associated with the C=O stretching vibration of the peptide bond, is sensitive to the secondary structure of the peptide (e.g., β-turns, β-sheets). nih.gov The positions and shapes of these bands can help in characterizing the conformational properties of the this compound. researchgate.net FTIR spectroscopy offers significant advantages over traditional IR spectroscopy, including higher signal-to-noise ratios and faster data acquisition. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. rsc.orgmdpi.com It provides information about the presence of chromophores, which are parts of a molecule that absorb light in the UV-Vis range. In cyclopeptolides, the primary chromophores are the peptide bonds and the aromatic side chains of amino acids such as tryptophan, tyrosine, and phenylalanine. nih.gov
The peptide bond typically exhibits a strong absorption band in the far-UV region (around 190-220 nm). The aromatic amino acids have characteristic absorption maxima at higher wavelengths (around 260-280 nm). researchgate.net The UV-Vis spectrum of a this compound can be used to confirm the presence of these aromatic residues and can also be influenced by the local environment and conformation of the peptide. nih.gov Changes in the absorption spectrum can indicate conformational changes or interactions with other molecules. mdpi.com
Circular Dichroism (CD) for Conformational Analysis
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for studying the secondary and tertiary structure of chiral molecules like cyclopeptolides in solution. nih.govyoutube.com This method measures the differential absorption of left- and right-circularly polarized light by a sample. youtube.com The peptide backbone, when arranged in ordered structures such as α-helices, β-sheets, or β-turns, gives rise to characteristic CD signals. semanticscholar.org
The resulting CD spectrum provides a global assessment of the conformational properties of the this compound. nih.gov By analyzing the shape and magnitude of the CD spectrum, researchers can estimate the proportions of different secondary structural elements. nih.gov This information is crucial for understanding the three-dimensional structure of the this compound, which is intimately linked to its biological function. researchgate.net
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to IR spectroscopy. americanpharmaceuticalreview.comnih.gov It is based on the inelastic scattering of monochromatic light, usually from a laser source. nih.gov When the laser light interacts with a molecule, a small fraction of the light is scattered at different frequencies. The frequency shifts in the scattered light correspond to the vibrational modes of the molecule. mdpi.com
For cyclopeptolides, Raman spectroscopy can provide detailed information about the peptide backbone conformation, as well as the side-chain orientations. americanpharmaceuticalreview.com The Amide I and Amide III bands in the Raman spectrum are particularly sensitive to the secondary structure. americanpharmaceuticalreview.com One of the key advantages of Raman spectroscopy is its ability to be used in aqueous solutions with minimal interference from water, which is a strong absorber in IR spectroscopy. nih.gov
Chromatographic Separation and Purity Assessment
The isolation and purification of cyclopeptolides from natural sources or synthetic mixtures is a critical step in their characterization. Chromatographic techniques are indispensable for this purpose, allowing for the separation of individual compounds from complex mixtures and the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used and powerful chromatographic technique for the separation, identification, and quantification of cyclopeptolides. taylorfrancis.com The principle of HPLC involves the separation of components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a liquid solvent).
In the context of cyclopeptolides, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. nih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol. dovepress.com The separation is based on the hydrophobicity of the cyclopeptolides; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. dovepress.com By using a gradient elution, where the composition of the mobile phase is changed over time, a wide range of cyclopeptolides with varying polarities can be effectively separated. nih.gov The separated compounds are then detected by a suitable detector, such as a UV detector, which measures the absorbance of the eluting compounds at a specific wavelength. dovepress.com The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification. researchgate.net
Table 2: Common Parameters in HPLC Analysis of Cyclopeptolides
| Parameter | Description | Typical Values/Conditions |
| Stationary Phase | The solid material in the column that interacts with the analytes. | C18, C8 |
| Mobile Phase | The solvent that moves the analytes through the column. | Water/Acetonitrile or Water/Methanol gradients |
| Detector | The device used to detect the analytes as they elute from the column. | UV-Vis, Diode Array Detector (DAD) |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | 0.5 - 2.0 mL/min |
| Injection Volume | The amount of sample introduced into the HPLC system. | 5 - 100 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) serves as a powerful analytical technique for the separation and analysis of volatile compounds. In the context of cyclopeptolides, which are often non-volatile, derivatization is a crucial prerequisite for GC analysis. This process involves chemically modifying the this compound to increase its volatility and thermal stability, making it amenable to vaporization and passage through the GC column. mdpi.com
Derivatization reactions typically target functional groups such as hydroxyl, carboxyl, and amino groups within the this compound structure. mdpi.com Common methods include silylation, which introduces trimethylsilyl (B98337) (TMS) groups, or acylation. The choice of derivatizing agent is critical and depends on the specific functional groups present in the this compound.
Once derivatized, the volatile this compound derivatives are introduced into the GC system. Separation is achieved based on the differential partitioning of the analytes between a stationary phase, typically a high-boiling point liquid coated on an inert solid support within the column, and a mobile phase, which is an inert gas such as helium or nitrogen. researchgate.net The retention time, the time it takes for a compound to travel from the injector to the detector, is a characteristic feature used for qualitative identification.
For detection, Mass Spectrometry (MS) is frequently coupled with GC (GC-MS). mdpi.comresearchgate.net This combination provides not only separation but also structural information through the mass fragmentation patterns of the derivatized cyclopeptolides. This allows for the identification of unknown cyclopeptolides and the elucidation of their chemical structures. Comprehensive two-dimensional gas chromatography (GC x GC) can offer even greater separation capacity for complex mixtures. unl.edu
Key Parameters in GC Analysis of this compound Derivatives:
| Parameter | Description | Relevance to this compound Analysis |
| Derivatization Agent | Chemical used to increase volatility (e.g., silylating agents, acylating agents). | Essential for making non-volatile cyclopeptolides suitable for GC. The choice depends on the functional groups present. |
| Stationary Phase | The non-moving phase within the GC column that interacts with the analytes. | The polarity and chemical nature of the stationary phase influence the separation of different this compound derivatives. |
| Column Temperature | The temperature of the GC oven, often programmed to increase during the analysis. | Optimizing the temperature program is crucial for achieving good separation of cyclopeptolides with varying volatilities. |
| Carrier Gas Flow Rate | The rate at which the mobile phase (inert gas) moves through the column. | Affects the retention time and efficiency of the separation. |
| Detector | The device at the end of the column that senses the eluted compounds (e.g., Mass Spectrometer). | Provides qualitative and quantitative information. MS is particularly valuable for structural elucidation. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the separation and qualitative analysis of cyclopeptolides. libretexts.orgnih.gov It operates on the principle of differential partitioning of components between a stationary phase, a thin layer of adsorbent material (commonly silica (B1680970) gel or alumina) coated on a flat inert substrate like glass or plastic, and a liquid mobile phase that moves up the plate by capillary action. khanacademy.orgwjpls.org
In the analysis of cyclopeptolides, a small amount of the sample mixture is spotted onto the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a suitable solvent system (the mobile phase). As the solvent ascends the plate, the cyclopeptolides in the mixture travel at different rates depending on their affinity for the stationary phase versus the mobile phase. khanacademy.org Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds interact more strongly with the stationary phase and have lower Rf values. libretexts.org
The separation is visualized by various methods. If the cyclopeptolides are fluorescent, they can be seen under UV light. nih.gov Otherwise, staining reagents can be used to reveal the separated spots. The Rf value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound under specific TLC conditions (stationary phase, mobile phase, temperature) and can be used for preliminary identification by comparison with standards. libretexts.org
TLC is particularly useful for:
Monitoring reaction progress: Tracking the conversion of reactants to products in synthetic or derivatization procedures involving cyclopeptolides. libretexts.org
Screening of crude extracts: Quickly assessing the presence of cyclopeptolides in natural product extracts.
Purity assessment: Evaluating the purity of isolated this compound samples. nih.govwjpls.org
Optimization of separation conditions: Developing suitable solvent systems for column chromatography. analyticaltoxicology.com
Table of Common TLC Parameters for this compound Analysis:
| Parameter | Description | Typical Application for Cyclopeptolides |
| Stationary Phase | Adsorbent material coated on the plate. | Silica gel is most common due to its polarity, allowing for separation based on differences in the polarity of cyclopeptolides. wjpls.org |
| Mobile Phase | Solvent or mixture of solvents that moves up the plate. | A mixture of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often used. The ratio is optimized to achieve good separation. |
| Rf Value | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Used for qualitative identification and comparison of different cyclopeptolides. libretexts.org |
| Visualization Technique | Method used to see the separated spots. | UV light (if compounds are UV-active) or chemical staining reagents (e.g., iodine vapor, permanganate (B83412) solution). |
Specialized Chromatographic Methods (e.g., Ion Exchange, Size Exclusion, Affinity)
Beyond standard chromatographic techniques, specialized methods such as ion-exchange, size-exclusion, and affinity chromatography can be employed for the purification and characterization of cyclopeptolides, particularly when dealing with complex mixtures or specific analytical challenges.
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. chromatographyonline.comquora.com While many cyclopeptolides are neutral, those containing acidic or basic amino acid residues can possess a net charge at a specific pH. IEX utilizes a stationary phase with charged functional groups that interact with the oppositely charged cyclopeptolides. bio-rad.com Elution is typically achieved by changing the pH or increasing the ionic strength of the mobile phase. chromatographyonline.com This method is highly effective for separating cyclopeptolides that differ in their charged residues.
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic volume or size in solution. bio-rad.comtrb.org The stationary phase consists of porous beads. bio-rad.com Larger molecules that are excluded from the pores travel through the column faster, while smaller molecules that can enter the pores have a longer path and elute later. frontiersin.org SEC is useful for separating cyclopeptolides from other molecules of significantly different sizes, such as proteins or small molecule impurities, and can also be used to detect aggregation of cyclopeptolides. chromatographyonline.com
Affinity Chromatography: This highly specific technique is based on the reversible interaction between a molecule and a specific ligand immobilized on the stationary phase. quora.com For cyclopeptolides, this could involve using a stationary phase to which a known binding partner (e.g., an enzyme or receptor) of the this compound is attached. Only the this compound that specifically binds to the ligand will be retained on the column, while other components are washed away. Elution is then achieved by changing the conditions to disrupt the binding interaction. This method offers very high selectivity for the purification of a specific this compound from a complex biological matrix.
Comparison of Specialized Chromatographic Methods for Cyclopeptolides:
| Chromatographic Method | Principle of Separation | Primary Application for Cyclopeptolides |
| Ion-Exchange Chromatography | Net charge | Separation of charged cyclopeptolides from neutral ones or from each other based on charge differences. chromatographyonline.combio-rad.com |
| Size-Exclusion Chromatography | Molecular size/hydrodynamic volume | Separation of cyclopeptolides from high or low molecular weight impurities; detection of aggregates. chromatographyonline.comfrontiersin.org |
| Affinity Chromatography | Specific binding interactions | Highly selective purification of a target this compound from a complex mixture. quora.com |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformation. nih.govresearchgate.net For cyclopeptolides, which often contain multiple chiral centers, obtaining a single crystal of suitable quality for X-ray diffraction analysis provides unambiguous proof of their atomic arrangement in the solid state.
The technique involves irradiating a single crystal of the this compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. thieme-connect.de By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of individual atoms can be determined, revealing bond lengths, bond angles, and torsional angles that define the molecule's conformation.
A crucial aspect of X-ray crystallography for chiral molecules like cyclopeptolides is the determination of the absolute configuration. This is achieved through the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. thieme-connect.demit.edu This effect leads to small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), allowing for the unambiguous assignment of the absolute configuration of all stereocenters in the molecule. mit.edu The Flack parameter is a key value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration. nih.gov
While highly powerful, a significant challenge in the application of X-ray crystallography to cyclopeptolides can be the growth of diffraction-quality single crystals, which can be a time-consuming and sometimes unsuccessful process. researchgate.net Co-crystallization with other molecules can sometimes facilitate crystal growth. nih.gov
Integrated Analytical Approaches for Comprehensive Characterization
A comprehensive and unambiguous characterization of cyclopeptolides necessitates the use of an integrated analytical approach, combining multiple spectroscopic and chromatographic techniques. frontiersin.orgresearchgate.net Relying on a single method is often insufficient to fully elucidate the complex structures of these cyclic peptides.
An effective strategy typically begins with chromatographic methods for isolation and purification. Techniques like Thin-Layer Chromatography (TLC) can be used for initial screening and method development, followed by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure compounds. frontiersin.org
Once isolated, a combination of spectroscopic methods is employed for structural elucidation. Mass Spectrometry (MS), often coupled with a separation technique like Liquid Chromatography (LC-MS), provides crucial information about the molecular weight and amino acid sequence through fragmentation analysis. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity of atoms and the relative stereochemistry of the amino acid residues. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are used to piece together the molecular structure and provide insights into the solution-state conformation of the this compound.
Finally, when possible, X-ray crystallography provides the definitive solid-state structure, including the absolute stereochemistry and conformation. nih.gov The data from all these techniques are then integrated to build a complete and accurate picture of the this compound's chemical identity. This multi-faceted approach ensures a high degree of confidence in the final structural assignment. researchgate.net
Table of Integrated Techniques for this compound Characterization:
| Analytical Technique | Information Provided | Role in Integrated Approach |
| Chromatography (TLC, HPLC) | Separation and Purification | Isolation of individual cyclopeptolides from complex mixtures. frontiersin.org |
| Mass Spectrometry (MS) | Molecular Weight and Amino Acid Sequence | Determination of the elemental composition and peptide sequence through fragmentation. nih.gov |
| NMR Spectroscopy | Atomic Connectivity, Relative Stereochemistry, Conformation | Elucidation of the detailed 2D structure and solution-state 3D conformation. researchgate.net |
| X-ray Crystallography | Absolute Stereochemistry and Solid-State Conformation | Unambiguous determination of the complete 3D structure. nih.gov |
Synthetic Strategies and Chemical Modification of Cyclopeptolides
Total Synthesis Approaches for Cyclopeptolides
The total synthesis of cyclopeptolides can be broadly categorized into solution-phase and solid-phase methodologies. Each approach offers distinct advantages and is chosen based on the specific target molecule and the desired scale of synthesis. A critical step in both approaches is the macrocyclization, which requires carefully optimized conditions to favor the intramolecular reaction over intermolecular polymerization.
Solution-phase peptide synthesis is a classical and versatile method for constructing cyclopeptolides. researchgate.netmdpi.com This approach involves the stepwise coupling of amino acid or peptide fragments in a suitable solvent. researchgate.net A key advantage of solution-phase synthesis is its scalability, making it suitable for the large-scale production of target compounds. researchgate.net
The general strategy involves the synthesis of a linear peptide precursor, which is then cyclized to form the macrocyclic ring. pnas.org The linear precursors are typically assembled by coupling protected amino acid or small peptide fragments. researchgate.net Once the linear chain is complete, it undergoes a final deprotection step followed by macrolactamization (formation of an amide bond) or macrolactonization (formation of an ester bond) to yield the cyclic product. pnas.orgbeilstein-journals.org
Because all reactants are in the same phase, purification of intermediates after each step is often necessary to prevent side reactions in subsequent steps. mdpi.com This can be a time-consuming aspect of solution-phase synthesis compared to solid-phase methods. mdpi.com Various coupling reagents and protocols have been developed to promote efficient amide bond formation and minimize side reactions like epimerization. researchgate.net The choice of protecting groups for the amino acid side chains and termini is crucial to ensure that only the desired amide bond is formed during each coupling step. researchgate.net
Solid-Phase Peptide Synthesis (SPPS) has become a cornerstone for the synthesis of peptides and their cyclic analogs, including cyclopeptolides. harvard.edu In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is assembled in a stepwise manner by adding protected amino acids. researchgate.net A significant advantage of SPPS is the simplification of the purification process; excess reagents and soluble by-products are removed by simple filtration and washing of the resin. researchgate.netmdpi.com
This methodology allows for the efficient and often automated synthesis of linear peptide precursors. harvard.edu Because the synthesis is not dependent on biological machinery, a wide variety of non-natural amino acids can be incorporated into the peptide chain, enabling the creation of diverse cyclopeptolide scaffolds. harvard.edu
Once the linear sequence is assembled on the resin, the peptide can be cleaved from the solid support. For the synthesis of cyclopeptolides, cyclization can be performed either after cleavage from the resin (solution-phase cyclization) or while the peptide is still attached to the support (on-resin cyclization). On-resin cyclization can be particularly advantageous as the "pseudo-dilution" effect of the resin support can favor the desired intramolecular cyclization over intermolecular oligomerization. beilstein-journals.org Various resins and cleavage strategies have been developed to be compatible with different cyclization chemistries. researchgate.net
Chemoselective cyclization reactions are crucial for the efficient synthesis of this compound scaffolds, allowing for the formation of the macrocycle under mild conditions and in the presence of various functional groups. nih.gov These reactions involve the selective reaction between two mutually reactive functional groups that are incorporated into the linear peptide precursor. nih.gov
Several powerful chemoselective cyclization strategies have been employed in the synthesis of cyclic peptides:
Michael-type additions: This involves the addition of a nucleophile, such as a thiol from a cysteine residue, to an electrophilic Michael acceptor. nih.gov
Huisgen 1,3-dipolar cycloadditions: Often referred to as "click chemistry," the reaction between an azide (B81097) and an alkyne to form a triazole ring is a highly efficient and orthogonal cyclization method. nih.gov
Ring-Closing Metathesis (RCM): This reaction, typically catalyzed by ruthenium-based catalysts, forms a carbon-carbon double bond to close the macrocycle from two terminal alkene-containing residues. nih.govrsc.org
Native Chemical Ligation (NCL): This technique involves the reaction between a C-terminal thioester and an N-terminal cysteine to form a native amide bond, and it has been adapted for cyclization. beilstein-journals.org
These methods provide synthetic chemists with a powerful toolkit to construct complex this compound architectures with high efficiency and selectivity. mdpi.com The choice of cyclization reaction depends on the desired final structure and the functional groups present in the linear precursor. nih.gov
Chemical Derivatization and Analog Generation
The generation of this compound analogs is essential for exploring structure-activity relationships (SAR) and optimizing the biological properties of lead compounds. This involves the chemical modification of a parent this compound structure to produce a library of related molecules with variations in functional groups, stereochemistry, and macrocycle size.
Modifying the functional groups on a this compound scaffold can significantly impact its biological activity and physicochemical properties. These modifications can be introduced either by incorporating non-natural amino acids with desired functionalities during the synthesis or by post-synthetic modification of the final this compound.
Post-synthetic modification allows for the diversification of a common macrocyclic core. nih.gov For example, reactive handles such as amino or carboxyl groups on the side chains of the constituent amino acids can be selectively modified. N-acylation, the reaction of an amine with a carboxylic acid or its derivative, is a common strategy to introduce different acyl groups, which can alter the hydrophobicity and steric profile of the molecule. Other strategies include alkylation, sulfonation, and coupling of different molecular fragments to the this compound core. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, potentially influencing its binding to a biological target. nih.gov
| Modification Strategy | Description | Potential Impact |
| N-Acylation | Introduction of an acyl group onto a free amine. | Alters hydrophobicity, steric bulk. |
| Alkylation | Introduction of an alkyl group onto a nucleophilic functional group. | Modifies size, shape, and lipophilicity. |
| Sulfonation | Introduction of a sulfonyl group. | Can improve water solubility and introduce a charged group. |
| Peptide Coupling | Attachment of additional amino acids or peptides. | Extends the structure and introduces new interaction points. |
This table summarizes common functional group modification strategies and their potential effects on this compound properties.
The three-dimensional structure of a this compound is critical for its biological activity. Therefore, precise control over the stereochemistry during the synthesis of analogs is paramount. The generation of diastereomers or enantiomers of a natural this compound can help to elucidate the bioactive conformation and define the stereochemical requirements for activity. mdpi.com
Stereochemical control is achieved through various stereoselective synthesis strategies: nih.gov
Substrate-controlled synthesis: The existing stereocenters in the starting materials direct the stereochemical outcome of subsequent reactions. This is often accomplished by using enantiomerically pure amino acids or other chiral building blocks derived from the "chiral pool". rsc.org
Reagent-controlled synthesis: A chiral reagent or catalyst is used to induce stereoselectivity in a reaction, creating a new stereocenter with a specific configuration. Asymmetric cyclopropanation and dihydroxylation are examples of such reactions.
Auxiliary-controlled synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemistry of a reaction and is subsequently removed.
By employing these methods, chemists can systematically vary the stereochemistry at different positions within the this compound structure. For instance, the synthesis of coibamide A diastereomers revealed that changes in stereochemistry at specific residues led to significant differences in biological activity and target selectivity. mdpi.com This highlights the importance of stereochemical control in the production of analogs for detailed SAR studies. The synthesis of a collection of macrocycles of varying sizes and stereochemistries can be achieved through a combination of enantioselective synthesis of monomers and controlled macrocyclization reactions. harvard.edu
Semi-Synthetic Approaches Utilizing Natural Precursors
Semi-synthesis is a powerful strategy that merges the efficiency of nature with the versatility of laboratory chemistry. It begins with a complex molecular scaffold isolated from a natural source, which is then chemically altered to produce novel analogues. researchgate.netscirp.org This approach is particularly advantageous for intricate molecules like cyclopeptolides, where total synthesis from simple building blocks can be prohibitively long and costly. scirp.org
The core principle of semi-synthesis involves leveraging a biosynthetic intermediate or a final natural product harvested from microbial fermentations. scirp.org For instance, microorganisms such as fungi and bacteria are potent producers of cyclopeptolides. researchgate.net These naturally occurring compounds can be isolated and then subjected to various chemical transformations. Common modifications include altering functional groups on the side chains of the amino or hydroxy acid residues through reactions like oxidation, reduction, alkylation, or acylation. numberanalytics.com These changes can fine-tune the molecule's biological activity, selectivity, stability, and pharmacokinetic properties. numberanalytics.com
A well-documented parallel is the semi-synthesis of cyclosporin (B1163) A, a renowned cyclic peptide. Its complex structure has been extensively modified at its eleven amino acid positions to create a vast library of derivatives with distinct biological profiles. eur.nl Similarly, the semi-synthesis of anticancer agents like paclitaxel (B517696) and antimalarials like artemisinin (B1665778) has led to the development of more potent and stable drug candidates. numberanalytics.com This strategy allows chemists to produce analogues that may not be accessible through total synthesis or biological pathways alone, thereby expanding the chemical space for drug discovery. scirp.orgrsc.org The production of natural product scaffolds, which can then be scaled up, provides the essential starting materials for these semi-synthetic modifications. hyphadiscovery.com
Biomimetic Synthesis of this compound Scaffolds
Biomimetic synthesis aims to replicate nature's own elegant and efficient strategies for constructing complex molecules. engineering.org.cnbioengineer.org For cyclopeptolides and other non-ribosomal peptides, this means emulating the function of Non-Ribosomal Peptide Synthetases (NRPSs). NRPSs are large, multi-enzyme complexes that act as molecular assembly lines, sequentially adding amino or hydroxy acids to a growing chain before catalyzing the final ring-closing step. asm.org
In the laboratory, biomimetic synthesis of this compound scaffolds often takes the form of chemoenzymatic strategies. beilstein-journals.org This approach combines the flexibility of chemical synthesis for creating the linear precursor with the remarkable selectivity of enzymes for the final, crucial macrocyclization step. asm.org Typically, a linear peptide-polyketide chain is first assembled using methods like Solid-Phase Peptide Synthesis (SPPS). beilstein-journals.org This allows for the easy incorporation of unnatural amino acids or other modified building blocks, a key advantage over purely biological systems. asm.org
The critical step involves the use of an isolated NRPS domain, specifically the thioesterase (TE) domain, which is responsible for catalysis of the cyclization and release of the final product in nature. asm.org By incubating the chemically synthesized linear precursor (often as a thioester mimic) with a TE domain, chemists can achieve regio- and stereoselective macrocyclization, forming either a lactone (ester bond) or a lactam (amide bond). asm.orgbeilstein-journals.orgnih.gov This method circumvents many of the challenges of purely chemical cyclization, such as the need for protecting groups and the risk of epimerization. asm.org For example, the TE domain from the pristinamycin (B1678112) I NRPS has been used to catalyze the macrolactonization of a synthetic linear precursor to create variants of the streptogramin class of depsipeptide antibiotics. beilstein-journals.org
Challenges and Advancements in this compound Synthetic Chemistry
The synthesis of cyclopeptolides is fraught with challenges that test the limits of modern organic chemistry. However, persistent research has led to significant advancements that are paving the way for more efficient and versatile production of these complex molecules.
Key Challenges:
Macrolactonization: The formation of the large ring, particularly through an ester bond (macrolactonization), is often the most difficult step. It competes with intermolecular oligomerization and other undesired side reactions. snnu.edu.cn The synthesis of drug-like macrocycles is often hampered by low yields in this ring-closing reaction, which is highly dependent on the ring size and linker geometry. nih.gov
Epimerization: The chiral centers of the amino and hydroxy acid building blocks are susceptible to racemization (loss of stereochemical integrity) under the harsh conditions often required for peptide coupling and cyclization. rsc.org
Complex Subunits: Many cyclopeptolides contain unusual, non-proteinogenic amino acids, N-alkylated amino acids, or intricate polyketide moieties that require their own lengthy and challenging syntheses. rsc.org The incorporation of these units into the growing peptide chain can be difficult.
Site Selectivity: Achieving cyclization at the desired position is a major hurdle, especially in precursors containing multiple potential nucleophiles (e.g., several hydroxyl groups). The inherent structural features of some depsipeptides, like having a serine form the macrolactone linkage while its amino group is acylated with a side chain, present significant synthetic puzzles. rsc.org
Key Advancements:
Chemoenzymatic Synthesis: As discussed previously, the use of isolated thioesterase (TE) domains to catalyze the final macrocyclization step is a major breakthrough. This biomimetic approach offers high regio- and chemoselectivity, often proceeding without the need for extensive protecting group strategies and minimizing epimerization. asm.orgbeilstein-journals.orgnih.gov
Novel Cyclization Reagents and Conditions: The development of new and more efficient chemical reagents for macrolactonization continues to be a focus. These modern methods aim to provide reliable and versatile tools that avoid unpredictable outcomes and function under milder conditions to prevent side reactions. snnu.edu.cn For depsipeptides containing challenging N-alkylamino acids, the use of specific reactions like the Mitsunobu reaction for macrolactone cyclization has proven effective. rsc.org
Solid-Phase Synthesis (SPPS): The application of SPPS has become an invaluable tool, streamlining the synthesis of the linear precursors required for cyclization. researchgate.netbeilstein-journals.org While challenges remain, SPPS accelerates the process and facilitates purification.
C-H Activation and Late-Stage Functionalization: Emerging strategies in C-H activation allow chemists to modify the this compound scaffold after the core ring has been formed. rsc.org This "late-stage functionalization" provides a powerful and efficient route to creating diverse molecular libraries from a common advanced intermediate, which is a significant advantage for exploring structure-activity relationships. rsc.org
Advanced Catalysis: The integration of modern catalytic methods, including transition metal catalysis and photoredox catalysis, has expanded the synthetic toolbox. rroij.com These techniques enable the formation of previously difficult-to-make bonds and introduce new possibilities for constructing the complex architectures of cyclopeptolides under mild conditions. rroij.comsioc-journal.cn
Molecular and Cellular Mechanisms of Action of Cyclopeptolides
Target Identification and Validation Methodologies
The elucidation of the molecular targets of bioactive compounds is a critical step in understanding their mechanism of action and advancing drug discovery. For cyclopeptolides, a diverse class of cyclic peptides often isolated from fungal sources, a multi-pronged approach is employed to identify and validate their cellular binding partners and affected pathways. These methodologies range from broad, phenotype-based initial screens to highly specific genetic and proteomic techniques.
Phenotypic screening is a foundational strategy in the discovery of bioactive cyclopeptolides. This approach involves exposing cells or organisms to the compounds and observing changes in their phenotype, such as cell death, altered morphology, or inhibition of microbial growth, without prior knowledge of the specific molecular target. nih.govmdpi.com Fungi, particularly from the genera Aspergillus and Penicillium, are a prolific source of cyclopeptolides and related cyclic peptides that have been identified through such screens. nih.govrsc.orgnih.govbiorxiv.org These screens have revealed a wide array of biological activities, including cytotoxic, antimicrobial, antiviral, and enzyme-inhibitory effects. nih.govrsc.orgbiorxiv.org
High-content screening (HCS), an advanced form of phenotypic screening, utilizes automated microscopy and image analysis to quantify multiparametric changes in cell morphology. nih.govresearchgate.net This method can generate a detailed "fingerprint" of a compound's effect, which can be compared to those of known drugs to predict its mechanism of action (MOA). nih.govnih.gov For example, morphology-based screening can readily classify compounds by their effects on the cell cycle or specific cellular structures. researchgate.net This approach is particularly valuable for analyzing complex natural product libraries to prioritize compounds with unique biological properties. nih.gov
| Compound Class/Name | Source Organism | Observed Phenotype/Bioactivity |
|---|---|---|
| Cyclopeptolides (General) | Fungi (e.g., Aspergillus, Penicillium) | Cytotoxic, antimicrobial, phytotoxic, enzyme-inhibitory nih.govrsc.org |
| Asperterrestide A | Aspergillus terreus (marine-derived) | Cytotoxicity against U937 and MOLT4 cell lines; antiviral (H1N1, H3N2) biorxiv.org |
| Microsporins A and B | Microsporum cf. gypseum (marine-derived) | HDAC inhibition; cytotoxicity against HCT-116 colon cancer cells biorxiv.org |
| Aspergillipeptide D | Aspergillus sp. (marine-derived) | Antiviral activity against herpes simplex virus type 1 (HSV-1) biorxiv.org |
| Demethoxyfumitremorgin C | Aspergillus fumigatus (marine-derived) | Inhibition of mouse cell cycle at G2/M phase nih.gov |
Once a bioactive cyclopeptolide is identified, affinity-based methods are employed to directly isolate its protein targets from the complex cellular proteome. These techniques, often categorized under chemical proteomics, utilize a modified version of the this compound to "fish" for its binding partners. nih.govnih.govresearchgate.net
A common method is affinity chromatography , where the this compound is immobilized on a solid support or matrix. researchwithrutgers.comnih.gov A cell lysate is then passed over this matrix, and proteins that bind to the this compound are captured. After washing away non-specific binders, the target proteins are eluted and identified using mass spectrometry. researchwithrutgers.comnih.gov
A more advanced technique involves creating a photo-affinity probe . Here, the this compound is chemically modified with a photoreactive group and a tag (like biotin). When the probe binds to its target protein within a cell lysate and is exposed to UV light, a covalent bond is formed. This allows for stringent purification of the this compound-protein complex, significantly reducing the isolation of non-specific binders and improving the accuracy of target identification. This chemical proteomics approach was successfully used to identify 14-3-3 proteins as a potential target for the cyclotide [T20K]kalata B1, demonstrating its utility for cyclic peptides. nih.govnih.gov
Genetic interaction studies offer an indirect but powerful method for identifying the biological pathway, and potentially the specific target, affected by a this compound. The central concept is synthetic lethality , which occurs when the perturbation of two genes simultaneously results in cell death, while the loss of either gene alone does not. nih.govmdpi.com This principle can be extended to interactions between a drug and a gene.
In this context, a library of cells, each with a different known gene knocked out or knocked down (e.g., using RNAi or CRISPR), is screened for hypersensitivity to the this compound. nih.govmdpi.com For instance, a library of yeast deletion mutants is a well-established tool for such screens. If a mutant cell lacking a specific gene is significantly more sensitive to the this compound than wild-type cells, it suggests that the gene product may function in a pathway parallel to the one inhibited by the compound. Conversely, if a mutant is resistant, the gene product may be required for the compound's activity or could be the target itself. Large-scale screens using pooled shRNA or CRISPR libraries in human cells can identify synthetic lethal interactions, providing strong clues about the this compound's mechanism of action and the pathways it perturbs. nih.govnih.gov
Following the generation of a list of putative targets from initial screens, functional genomics and multi-omics approaches are essential for validation. These methods aim to confirm the functional relationship between the proposed target and the this compound's observed phenotype. nih.gov
CRISPR-Cas9 gene editing has become a cornerstone of target validation. rsc.orgnih.govaacrjournals.org By precisely deleting or mutating the gene encoding a putative target protein, researchers can test whether this genetic modification recapitulates the effect of the this compound or, more importantly, confers resistance to it. nih.govbiorxiv.org If knocking out a specific gene prevents the this compound from exerting its cytotoxic effect, it provides strong evidence that the encoded protein is the direct target. nih.govbiorxiv.org
Multi-omics approaches provide a holistic view of the cellular response to a this compound by integrating data from different biological layers. selleckchem.combiorxiv.orgnih.gov
Transcriptomics (e.g., RNA-seq) reveals changes in gene expression, highlighting pathways that are activated or suppressed by the compound.
Proteomics analyzes global changes in protein levels and post-translational modifications, offering direct insight into the functional consequences of target engagement.
Metabolomics profiles changes in small molecule metabolites, which can reveal downstream effects on cellular metabolism.
By integrating these datasets, researchers can build a comprehensive model of the this compound's mechanism of action, confirming that the engagement of the putative target leads to the observed downstream phenotypic effects. selleckchem.comresearchgate.net
Molecular Mechanisms of Action at the Subcellular Level
A significant and well-characterized mechanism of action for several cyclopeptolides and related natural products is the inhibition of protein translocation at the endoplasmic reticulum (ER). mdpi.comnih.gov This process is controlled by the Sec61 complex, a universally conserved protein-conducting channel that mediates the entry of most secretory and membrane proteins into the secretory pathway. mdpi.comnih.govnih.gov By targeting this crucial cellular machine, these compounds can potently disrupt protein homeostasis, leading to effects such as cell cycle arrest and apoptosis. mdpi.com
A number of structurally diverse natural products, including the this compound CAM741 and the related cyclic depsipeptide cotransin , have been identified as inhibitors of the Sec61 complex. mdpi.comnih.govnih.govchemicalprobes.org These compounds were discovered in screens for inhibitors of cell adhesion molecule expression, which are proteins that rely on the Sec61 translocon for their biogenesis. mdpi.com Other notable natural product inhibitors of Sec61 include apratoxin A, mycolactone, and ipomoeassin F. nih.govrsc.org
Structural and biochemical studies have revealed a common mechanism of inhibition for these molecules. They bind to a specific, lipid-exposed pocket on the central Sec61α subunit, near the channel's "lateral gate" and "plug" domain. nih.gov The binding of the inhibitor stabilizes the plug in a closed conformation, which physically obstructs the channel and prevents the nascent polypeptide chain from entering the ER lumen. nih.govbiorxiv.org This effectively halts the translocation process.
Interestingly, some Sec61 inhibitors like cotransin exhibit substrate selectivity, meaning they more potently inhibit the translocation of certain proteins over others. nih.gov This selectivity is thought to arise from differences in how the signal sequences of various nascent proteins interact with the inhibitor-bound Sec61 channel. nih.gov In contrast, other inhibitors like apratoxin A and mycolactone act as broad-spectrum blockers of translocation. nih.govmdpi.com The inhibition of the Sec61 translocon represents a promising therapeutic strategy, as cancer cells, with their high demand for protein secretion to support rapid growth, may be particularly vulnerable to this mechanism. mdpi.comnih.gov
| Compound Name | Compound Class | Mechanism of Action | Selectivity |
|---|---|---|---|
| Cotransin | Cyclic Depsipeptide | Binds Sec61α, stabilizes closed plug, prevents nascent chain insertion nih.govnih.gov | Substrate-selective mdpi.comnih.gov |
| CAM741 | This compound | Inhibits co-translational translocation at the Sec61 complex mdpi.comchemicalprobes.org | Substrate-selective mdpi.com |
| Apratoxin A | Cyclic Depsipeptide | Directly targets Sec61α at the lateral gate nih.govbiorxiv.org | Broad-spectrum nih.govmdpi.com |
| Mycolactone | Polyketide-derived macrolide | Binds Sec61α near the plug domain, blocking translocation mdpi.comnih.govnih.gov | Broad-spectrum mdpi.com |
| Ipomoeassin F | Resin glycoside | Binds to the common inhibitor pocket on Sec61 nih.govrsc.org | Broad-spectrum |
Interaction with Signal Peptides (e.g., VCAM1, VEGF Signal Peptide)
Cyclopeptolides exert their effects through a highly specific mechanism that targets the initial steps of protein synthesis for a select group of proteins. This specificity is primarily dictated by the interaction between the this compound and the N-terminal signal peptide of a nascent polypeptide chain as it emerges from the ribosome.
The this compound derivative CAM741 has been identified as an inhibitor of the cotranslational translocation of Vascular Cell Adhesion Molecule 1 (VCAM1). mdpi.comnih.gov This inhibition is entirely dependent on the VCAM1 signal peptide. nih.gov Subsequently, the signal peptide of Vascular Endothelial Growth Factor (VEGF) was identified as a second target of CAM741. mdpi.com The mechanism of inhibition for VEGF translocation is nearly identical to that of VCAM1, despite a lack of significant sequence similarity between the two signal peptides. mdpi.com
Studies involving mutagenesis of the VEGF signal peptide have pinpointed two critical regions for CAM741 sensitivity: one in the N-terminal segment and another in the central hydrophobic core. mdpi.com The presence of CAM741 alters the positioning of both the VCAM1 and VEGF signal peptides relative to the Sec61α subunit of the translocon, the protein-conducting channel in the endoplasmic reticulum (ER) membrane. mdpi.com This suggests that the compound interferes with the normal interaction between the signal peptide and its recognition site within the translocon. mdpi.com
Interestingly, the specificity of these interactions can be modified through chemical alterations to the this compound structure. For instance, while CAM741 is effective against both VCAM1 and VEGF, another derivative, NFI028, exclusively inhibits VCAM1 translocation, demonstrating that both potency and target specificity can be tuned. mdpi.com This signal-sequence-discriminatory action allows for the specific and reversible modulation of protein synthesis. nih.gov
Perturbation of Protein Biogenesis and Folding
The interaction of cyclopeptolides with specific signal peptides leads to a significant disruption of protein biogenesis. By binding to the Sec61 translocon, cyclopeptolides like cotransin and CAM741 prevent the stable insertion of the nascent polypeptide chain into the ER lumen. nih.govnih.gov This effectively blocks the process of cotranslational translocation for sensitive proteins. nih.gov
The primary target of these compounds is the Sec61 complex, which forms the central channel for protein translocation into the ER. researchgate.net Cyclopeptolides bind to a lipid-exposed pocket on the Sec61 channel, which stabilizes the channel's plug domain in a closed state. chemicalprobes.org This action prevents the translocation pore from opening and blocks the entry of the nascent polypeptide. chemicalprobes.org
While the initial targeting of the ribosome-nascent chain complex to the ER membrane is not inhibited, the subsequent translocation step is halted. nih.gov As a result, the VCAM1 precursor protein, unable to enter the ER, is instead synthesized into the cytosolic compartment. nih.gov Once in the cytosol, these improperly localized proteins are subject to degradation. nih.gov This inhibition of translocation effectively represses the biosynthesis of target proteins, representing a key perturbation of protein biogenesis. nih.gov This mechanism highlights the ER's cotranslational translocation process as a potential target for modulating the synthesis of specific secreted and membrane proteins. nih.gov
Influence on Ubiquitin-Proteasome System (UPS) Components
The current body of research does not indicate a direct interaction between cyclopeptolides and the core components of the ubiquitin-proteasome system (UPS), such as E1, E2, or E3 enzymes, or the proteasome itself. nih.govmdpi.com However, the mechanism of action of cyclopeptolides has an indirect consequence that involves cellular protein degradation pathways, which are frequently mediated by the UPS.
When cyclopeptolides like CAM741 inhibit the cotranslational translocation of proteins such as VCAM1, the nascent polypeptide chain is prevented from entering the endoplasmic reticulum. nih.gov Consequently, the VCAM1 precursor protein is synthesized into the cytosol. nih.gov Proteins that are mislocalized to the cytosol are often recognized by cellular quality control machinery and targeted for degradation. nih.gov The primary mechanism for the removal of such soluble, mislocalized proteins in the cytosol is the UPS. nih.gov Therefore, while cyclopeptolides act on the Sec61 translocon, the ultimate fate of the affected precursor proteins is degradation, a process in which the UPS is critically involved. nih.govnih.gov
Stimulation of Steroid Receptor Coactivators
Based on the available scientific literature, there is no evidence to suggest that cyclopeptolides function by stimulating steroid receptor coactivators (SRCs). The primary role of SRCs is to bind to ligand-activated nuclear receptors and recruit other proteins to assemble the transcriptional machinery, thereby enhancing gene transcription. nih.govfrontiersin.org Research into small molecule modulators of SRCs has largely focused on either inhibition to block oncogenic signaling or, counterintuitively, hyper-activation to induce cytotoxic stress in cancer cells. frontiersin.org While other classes of cyclic peptides have been developed as inhibitors of the interaction between nuclear receptors and coactivators, the stimulatory activity of cyclopeptolides on this system has not been described. nih.gov
Induction of Protein Cross-linking
The reviewed scientific literature does not describe the induction of protein cross-linking as a mechanism of action for cyclopeptolides. Protein cross-linking is a process that forms covalent bonds between amino acid residues on the same or different protein molecules. mdpi.com This technique is often used experimentally with specific chemical cross-linking reagents to study protein-protein interactions. mdpi.comchemicalprobes.org For instance, chemical cross-linking experiments have been instrumental in demonstrating that in the presence of CAM741, the VCAM-1 signal peptide adopts an altered position relative to the Sec61α subunit of the translocon. mdpi.com However, in this context, the cross-linking agent is an external tool used for analysis, and it is not the this compound itself that induces the covalent bond. There is no indication that cyclopeptolides possess the reactive functional groups necessary to spontaneously induce protein cross-linking.
Cellular Effects and Responses
Impact on Cell Adhesion Molecule Expression
A significant cellular effect of certain cyclopeptolides is the selective inhibition of cell adhesion molecule expression. mdpi.com The this compound CAM741, a derivative of the fungal metabolite HUN-7293, was identified as a selective inhibitor of Vascular Cell Adhesion Molecule 1 (VCAM1) synthesis in endothelial cells. nih.gov
This effect is a direct result of the molecular mechanism detailed previously: the inhibition of cotranslational translocation. By preventing the VCAM1 precursor protein from entering the endoplasmic reticulum, CAM741 effectively halts its biosynthetic pathway, leading to a decrease in the amount of mature VCAM1 protein expressed on the cell surface. nih.gov This reduction in VCAM1 expression disrupts the adhesion of leukocytes to the vascular endothelium, a critical step in inflammatory responses. mdpi.com The selective nature of this inhibition, targeting specific proteins like VCAM1 while leaving the synthesis of many other proteins unaffected, underscores its potential as a targeted cellular modulator. nih.govchemicalprobes.org
Data Tables
Table 1: Summary of this compound Mechanisms
| This compound Derivative | Target Protein(s) | Molecular Mechanism | Cellular Effect |
|---|---|---|---|
| CAM741 | VCAM1, VEGF | Interacts with the signal peptide, alters its positioning at the Sec61 translocon, and blocks cotranslational translocation into the ER. mdpi.comnih.gov | Represses biosynthesis and expression of VCAM1. nih.gov |
| Cotransin | VCAM1, ETBR, others | Binds to the Sec61α subunit, preventing stable insertion of select nascent chains into the translocon in a signal-sequence dependent manner. nih.govnih.gov | Selectively inhibits the synthesis of a subset of secreted and membrane proteins. chemicalprobes.org |
| NFI028 | VCAM1 | Selectively interacts with the VCAM1 signal peptide to inhibit its translocation. mdpi.com | Represses biosynthesis of VCAM1 only, not VEGF. mdpi.com |
Investigation of Apoptotic Pathways and Cell Death Induction
The precise mechanisms by which cyclopeptolides induce cell death, and the specific apoptotic pathways they may trigger, are not extensively detailed in the current body of research. Apoptosis is a form of programmed cell death crucial for tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer. This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, such as caspase-3, -8, and -9, which are the executioners of cell death. nih.govyoutube.com For instance, in studies of other compounds, the induction of apoptosis is associated with the activation of caspase-3 and caspase-8, cleavage of poly(ADP-ribose) polymerase (PARP), and involvement of the Bcl-2 protein family, which regulates the mitochondrial pathway. nih.govnih.gov
While direct studies on cyclopeptolides are limited, research on other complex natural products demonstrates common methods for investigating these pathways. For example, the anticancer agent triptolide has been shown to induce apoptosis through both death-receptor and mitochondria-mediated pathways. nih.gov Another compound, cyclopamine, induces cell death in medulloblastoma cells through the activation of caspase-3 and the loss of mitochondrial membrane potential. researchgate.net
The primary mechanism of action described for some cyclopeptolides, such as SDZ 280-446, is not direct apoptosis induction but rather the circumvention of multidrug resistance in cancer cells. nih.govresearchgate.net By inhibiting P-glycoprotein, these cyclopeptolides can restore a cancer cell's sensitivity to conventional chemotherapeutic agents that do induce apoptosis. researchgate.netgoogle.com Therefore, their role in cell death is often synergistic and indirect, enhancing the efficacy of other apoptosis-inducing drugs. Further investigation is required to determine if cyclopeptolides possess intrinsic pro-apoptotic activity and to delineate the specific molecular players involved in such a process.
Cell Type-Specific Responses to this compound Treatment
The cellular response to this compound treatment can vary significantly depending on the cell type and the specific compound. This specificity is crucial for understanding both the therapeutic potential and the biological function of these molecules.
One prominent example is the semi-synthetic this compound SDZ 280-446, which has been investigated for its ability to reverse P-glycoprotein-mediated multidrug resistance (MDR) in various cancer cell lines. nih.govresearchgate.netnih.gov Its effectiveness has been demonstrated across different species and cell lineages, highlighting its potent chemosensitizing activity. The compound restores sensitivity to a range of anticancer drugs in MDR cell lines, including those of mouse monocytic leukemia, human nasopharyngeal epithelial carcinoma, human colon epithelial carcinoma, and Chinese hamster ovary fibroblastoid carcinoma. nih.govresearchgate.net
| Cell Line Pair | Cell Type | Species of Origin | Chemotherapeutic Agent | Observed Effect |
|---|---|---|---|---|
| P388 (Parental) / P388 (MDR) | Monocytic Leukemia | Mouse | Colchicine, Vincristine, Daunomycin | Restored drug sensitivity and daunomycin retention in MDR cells |
| KB-3-1 (Parental) / KB-V-1 (MDR) | Nasopharyngeal Epithelial Carcinoma | Human | Vincristine | Sensitized MDR cells to vincristine |
| SW480 (Parental) / SW480/R (MDR) | Colon Epithelial Carcinoma | Human | Colchicine | Sensitized MDR cells to colchicine |
| CHO (Parental) / CHOR-C5 (MDR) | Ovary Fibroblastoid Carcinoma | Chinese Hamster | Colchicine, Etoposide | Sensitized MDR cells to colchicine and etoposide |
This demonstrates that the primary cellular response to SDZ 280-446 in these cancer cells is the inhibition of the P-glycoprotein efflux pump, rather than direct cytotoxicity at the concentrations used for chemosensitization. researchgate.net
Biochemical Pathway Perturbation Studies
Analysis of Downstream Signaling Cascades
The interaction of a compound with its primary cellular target often initiates a cascade of downstream signaling events that ultimately determine the cell's fate. The analysis of these signaling pathways is critical for a complete understanding of a compound's mechanism of action. Key signaling cascades frequently implicated in cell growth, survival, and apoptosis include the MAPKs (mitogen-activated protein kinases) and Akt pathways. nih.gov
For instance, studies on the natural product triptolide have shown that its pro-apoptotic effects in lung cancer cells are mediated through the regulation of Akt, ERK, and p38 MAPK signaling pathways. nih.govoncotarget.com The combination of triptolide with other agents has been shown to synergistically enhance apoptosis by modulating these specific cascades. nih.gov
Currently, there is a lack of specific information in the available search results detailing the downstream signaling cascades perturbed by cyclopeptolides. The primary described mechanism for compounds like SDZ 280-446 is the inhibition of P-glycoprotein, a membrane transporter. nih.govresearchgate.net While this action has profound effects on the intracellular concentration of other drugs, the direct impact of this this compound on intracellular signaling networks has not been fully elucidated. Future research should focus on whether cyclopeptolides, independent of their effects on drug efflux, can directly modulate key signaling proteins and pathways that regulate cellular processes.
Structure Activity Relationship Sar Studies of Cyclopeptolides
Design and Synthesis of Cyclopeptolide Analogs for SAR
The foundation of SAR studies lies in the strategic design and synthesis of analogs where specific parts of the molecule are altered. For cyclopeptolides, this has involved a variety of chemical modifications, including functional group variation, amino acid substitution, and alteration of the macrocyclic ring. nih.gov The synthesis of a series of derivatives of a novel antifungal this compound, which is composed of nine S-amino acids and R-lactic acid, serves as a prime example. nih.gov
Key synthetic strategies have included:
Functional Group Modification: Researchers have targeted specific residues for modification. For instance, the MeAsp4 residue has been altered to create various esters and amides, and the Tyr(Me)9 residue has been demethylated or converted into different ethers. nih.gov
Lactone Ring Manipulation: The lactone bond, a common feature in cyclopeptolides, provides a key site for modification. Opening the lactone ring allows for manipulation of the hydroxy acid residue. For example, the R-lactic acid residue in one this compound was converted into its S-isomer via a process of lactone ring cleavage followed by recyclization with inversion of stereochemistry. nih.govacs.org
Peptide Backbone Alteration: Changes to the peptide backbone, such as N-methylation of secondary amide groups, have been explored to influence the compound's conformation and properties. nih.gov
Ring Size Variation: The synthesis of cyclic decapeptides and undecapeptides from modified linear precursors has been achieved to study the impact of macrocycle size on activity. nih.gov
These synthetic approaches allow for the creation of a "library" of molecules, each providing insight into how structural changes affect biological function. youtube.com The design of these novel compounds is often based on the pharmacophoric features of known active molecules. rsc.orgresearchgate.net
Correlation of Structural Motifs with Specific Biological Activities
Through the analysis of synthesized analogs, clear correlations have emerged between specific structural features of cyclopeptolides and their biological activities, such as antifungal properties and the ability to reverse multidrug resistance (MDR). nih.govnih.gov
The nature and sequence of amino acids are critical determinants of a this compound's activity. Even subtle changes can lead to significant shifts in biological function. Studies on various cyclic peptides demonstrate that the hydrophobic and cationic nature of amino acid residues plays a significant role in their activity. nih.gov
In one study on a marine cyclopeptide, SAR analysis revealed that the amino acids Valine (Val), Lysine (B10760008) (Lys), and Alanine (Ala) were important for its pro-angiogenic activity. researchgate.net For other antimicrobial peptides, substitutions with hydrophobic amino acids like Leucine (Leu) and Phenylalanine (Phe) were shown to enhance binding to lipid bilayers and improve bacterial growth inhibition, while Valine (Val) showed poorer activity. nih.gov The substitution of L-amino acids with their D-enantiomers has also been investigated as a strategy to alter peptide conformation and activity. mcmaster.ca
A key modification in a novel antifungal this compound involved the R-Hypr10 residue. By opening the lactone ring and recyclizing the resulting acyclic peptide under Mitsunobu conditions, the S-Hypr10 analogue was created. nih.gov This epimerization led to a derivative with superior activity against yeasts in vitro under specific pH conditions. nih.gov
Table 1: Effect of Amino Acid Modification on Antifungal Activity
| Compound | Modification | Relative Activity |
|---|---|---|
| Parent this compound | Contains R-Hypr10 | Baseline |
Functional groups are the reactive centers of a molecule and their type, position, and orientation are crucial for biological interactions. ashp.orgsolubilityofthings.com SAR studies on cyclopeptolides have meticulously examined the influence of various functional groups.
Modifications have been focused on several key areas:
MeAsp4 Residue: The carboxylic acid side chain of the methylaspartate (MeAsp) residue was converted into a series of esters and amides. nih.gov
Tyr(Me)9 Residue: The O-methyl group on the tyrosine residue was removed to yield the corresponding phenol. This hydroxyl group was then used as a handle to create a variety of ether derivatives. nih.gov
Hydroxy-acid Moiety: The stereochemistry of the lactic acid residue proved to be critically important. A series of derivatives of a novel this compound were prepared to evaluate their ability to chemosensitize multidrug-resistant cells. nih.gov The parent compound was largely inactive, but the conversion of the R-lactic acid residue to its S-isomer resulted in a dramatic enhancement of activity, producing some of the most potent resistance-modulating compounds known. nih.govacs.org
Table 2: Influence of Lactic Acid Stereochemistry on MDR Reversal Activity
| Compound | Lactic Acid Configuration | MDR Reversal Activity |
|---|---|---|
| Parent this compound 1 | R-Lactic Acid | Low activity nih.gov |
The size of the macrocyclic ring in a this compound directly influences its three-dimensional conformation, which in turn affects its ability to bind to biological targets. nih.gov To investigate this, researchers have synthesized analogs with different numbers of amino acid residues.
Starting from a this compound containing nine amino acids and one hydroxy acid (a 10-membered ring), analogs with different ring sizes were created. nih.gov Specifically, cyclic decapeptides (10 residues) and undecapeptides (11 residues) were synthesized and evaluated. nih.gov One of the cyclic decapeptide analogs showed superior antifungal activity compared to the parent compound. nih.gov
Studies on other classes of cyclic peptides, such as gramicidin (B1672133) S analogs, have systematically explored the impact of ring size, varying it from 10 to 16 amino acids. nih.govnih.gov These studies found a direct correlation between ring size, conformation (specifically, the degree of β-structure), and a spectrum of biological activities including antimicrobial and hemolytic effects. nih.govnih.gov Generally, for both linear and cyclic peptides, longer chain lengths can improve antimicrobial activity up to a certain point. mdpi.com The conformational flexibility that comes with a larger or more open ring structure can sometimes lead to a decrease in potency due to a "dilution" of the active conformer. nih.gov
Rational Design and De Novo Synthesis for Improved Potency and Selectivity
Building on the insights from initial SAR studies, researchers employ rational design to create new analogs with targeted improvements. nih.gov This hypothesis-driven approach uses structural and mechanistic information to make deliberate modifications aimed at enhancing desired properties like potency and selectivity while minimizing undesirable ones. researchgate.net
The process involves:
Identifying Key Pharmacophores: Analysis of active and inactive analogs reveals the essential structural features required for activity. For instance, the discovery that the S-lactic acid configuration dramatically boosts MDR reversal activity allows for the rational design of new compounds incorporating this feature. nih.gov
Computational Modeling: Structure-based simulation and molecular docking can predict how a designed molecule will interact with its biological target, helping to refine designs before synthesis. mdpi.com
De Novo Synthesis: In some cases, entirely new molecular scaffolds are designed and synthesized from scratch to mimic the function of the natural this compound but with improved properties. researchgate.net This approach is not constrained by the natural product's structure and can incorporate non-natural elements. researchgate.net
This iterative cycle of design, synthesis, and testing allows for the systematic optimization of cyclopeptolides, leading to the development of highly potent and selective therapeutic candidates. nih.gov
Comparative SAR with Related Cyclic Peptides
The SAR of cyclopeptolides can be further understood by comparing them with other classes of cyclic peptides. These comparisons help to identify conserved structural motifs and principles of bioactivity.
Cyclodipeptides (Diketopiperazines): These are the smallest possible cyclic peptides, formed from the condensation of two amino acids. nih.gov Despite their simple structure, they exhibit a wide range of biological activities, including cytotoxic, antimicrobial, and enzyme-inhibitory effects. nih.gov Their SAR is dictated by the nature of the amino acid side chains and any subsequent modifications, highlighting the principle that even a minimal cyclic scaffold can be tuned for potent bioactivity.
By comparing these different families, common themes emerge, such as the critical role of specific stereochemistries, the balance of hydrophobicity and charge, and the influence of conformational constraints imposed by the cyclic structure on biological activity.
Advanced Research Avenues and Future Perspectives in Cyclopeptolide Investigation
Computational Chemistry and Bioinformatics in Cyclopeptolide Research
Computational tools have become indispensable in modern drug discovery and natural product research. mdpi.com For cyclopeptolides, these in silico methods offer powerful means to predict and analyze their biological behavior, biosynthetic machinery, and multi-target interactions, thereby accelerating research and reducing reliance on time-consuming experimental work.
Understanding how cyclopeptolides interact with their biological targets at an atomic level is crucial for elucidating their mechanisms of action. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that serve this purpose. researchgate.netnih.gov
Molecular docking predicts the preferred orientation of a this compound when it binds to a specific protein target, akin to fitting a key into a lock. nih.govmdpi.com This method allows for the rapid screening of large virtual libraries of cyclopeptolides against known protein structures to identify potential interactions. nih.gov The binding affinity is calculated and expressed as a score, which helps in ranking the potential efficacy of different cyclopeptolides. nih.gov
Following docking, molecular dynamics simulations provide a more dynamic and realistic view of the interaction. nih.govpnas.org These simulations model the movement of every atom in the this compound-protein complex over time, offering insights into the stability of the binding and the conformational changes that may occur in both the this compound and its target protein upon interaction. nih.govnih.gov For instance, MD simulations can reveal how flexible loops in a target protein might adjust to accommodate the binding of a this compound. nih.gov This detailed understanding of the binding energetics and kinetics is invaluable for optimizing the structure of cyclopeptolides to enhance their therapeutic effects. nih.gov
Table 1: Computational Tools in this compound-Target Interaction Analysis
| Computational Technique | Primary Function | Key Insights Provided |
|---|
| Molecular Docking | Predicts the binding orientation and affinity of a this compound to a protein target. | - Identification of potential biological targets.
Many cyclopeptolides are non-ribosomal peptides, synthesized by large enzyme complexes called non-ribosomal peptide synthetases (NRPSs). The genes encoding these enzymes are organized in biosynthetic gene clusters (BGCs). nih.gov Bioinformatics tools play a pivotal role in identifying and analyzing these BGCs from genomic data. nih.govbiorxiv.org
By scanning the genomes of organisms known to produce cyclopeptolides, specialized software can predict the location of these gene clusters. nih.gov These tools can then analyze the sequence of the NRPS genes to predict the specific amino acids that are incorporated into the this compound structure. biorxiv.org This in silico prediction of the biosynthetic pathway provides a powerful starting point for understanding how these complex molecules are assembled. biorxiv.org This knowledge is crucial for efforts in metabolic engineering, where the goal is to modify these pathways to produce novel cyclopeptolides with improved properties.
Cyclopeptolides, like many natural products, often exert their biological effects by interacting with multiple targets within a cell or organism. nih.gov Network pharmacology is a computational approach that aims to understand these complex interactions by constructing and analyzing biological networks. nih.govmdpi.com
This approach integrates information on drug-target interactions, protein-protein interactions, and disease pathways to create a comprehensive network map. mdpi.com By mapping the known or predicted targets of a this compound onto this network, researchers can visualize and analyze the broader biological pathways that are affected. youtube.com This holistic view helps in understanding the polypharmacological effects of cyclopeptolides, where a single compound can modulate multiple pathways simultaneously to achieve its therapeutic outcome. youtube.com Network pharmacology can also aid in identifying potential off-target effects and in repurposing existing cyclopeptolides for new therapeutic applications. nih.gov
Integration of Omics Technologies for Comprehensive Understanding
The "omics" revolution, encompassing proteomics and metabolomics, provides a systems-level perspective on the biological impact of cyclopeptolides. These technologies allow for the large-scale analysis of proteins and metabolites, offering a comprehensive snapshot of the cellular state in response to this compound treatment.
Proteomics is the large-scale study of proteins, their structures, and their functions. nih.gov In the context of this compound research, proteomics is a powerful tool for identifying the direct molecular targets of these compounds and for understanding their impact on cellular signaling pathways. nih.govnih.gov
One common approach is chemical proteomics, where a modified this compound is used as a "bait" to capture its interacting proteins from a complex cellular mixture. nih.govnih.gov These captured proteins can then be identified using mass spectrometry, providing a direct readout of the this compound's targets. nih.gov Furthermore, quantitative proteomics can be used to compare the protein expression levels in cells before and after treatment with a this compound. mdpi.com This can reveal which cellular pathways are perturbed by the compound, providing valuable mechanistic insights. nih.govnih.gov For example, a proteomics study might reveal that a particular this compound leads to changes in the levels of proteins involved in apoptosis or cell cycle control. nih.gov
Table 2: Omics Technologies in this compound Research
| Omics Technology | Focus of Analysis | Key Applications in this compound Research |
|---|
| Proteomics | The entire set of proteins (proteome) in a biological sample. | - Identification of direct protein targets. nih.govnih.gov
Metabolomics involves the comprehensive analysis of all small-molecule metabolites within a biological system. nih.gov This technology is particularly valuable for studying both the biosynthesis of cyclopeptolides and the metabolic response of cells to their presence.
By analyzing the metabolic profile of a this compound-producing organism, researchers can identify the precursor molecules and intermediates involved in its biosynthetic pathway. biorxiv.orgnih.gov This information complements the genomic data from in silico predictions and is crucial for a complete understanding of how these natural products are made.
Furthermore, metabolomics can be used to profile the changes in the metabolome of cells or tissues after exposure to a this compound. nih.gov This provides a detailed picture of the biochemical alterations induced by the compound. mdpi.com For example, a metabolomic study could reveal that a this compound disrupts specific metabolic pathways, such as glycerophospholipid metabolism or amino acid metabolism, which can help to explain its biological effects. nih.gov
Innovative Screening Strategies for this compound Discovery
The quest for novel cyclopeptolides with unique therapeutic potential has been significantly advanced by the integration of innovative screening strategies. These modern approaches move beyond traditional bioactivity-guided fractionation and offer more efficient and targeted methods for discovery. Key strategies include the application of genomic and transcriptomic techniques, metabolomics and proteomics, and high-throughput screening platforms.
Genomic and transcriptomic approaches have revolutionized the discovery of natural products by focusing on the genetic blueprint of the producing organisms. nih.gov By sequencing the genomes and transcriptomes of fungi, bacteria, and plants, researchers can identify biosynthetic gene clusters (BGCs) responsible for producing specific secondary metabolites, including cyclopeptolides. maxapress.com This in-silico approach allows for the prediction of novel this compound structures even before they are isolated and characterized. maxapress.com For instance, genome mining tools like antiSMASH can identify non-ribosomal peptide synthetase (NRPS) gene clusters, which are frequently involved in this compound biosynthesis. nih.gov The expression of these genes can be studied under various culture conditions to trigger the production of otherwise silent BGCs, unveiling a larger repertoire of cyclopeptolides. mdpi.com
Metabolomics and proteomics offer a direct snapshot of the small molecules and proteins present in an organism, respectively. nih.govnih.gov Metabolomic profiling, using techniques like mass spectrometry and nuclear magnetic resonance, can rapidly identify known and potentially novel cyclopeptolides in complex extracts, bypassing the laborious process of repeated isolation of already characterized compounds. revespcardiol.org Proteomics, on the other hand, can identify the enzymes involved in this compound biosynthesis, providing valuable insights into their production pathways. nih.gov The integration of metabolomic and proteomic data can create a more comprehensive understanding of how and when cyclopeptolides are produced, facilitating the targeted discovery of new compounds. nih.gov
High-throughput screening (HTS) has dramatically increased the pace of discovering bioactive compounds by automating the testing of large libraries of molecules against specific biological targets. mdpi.comyu.edu In the context of cyclopeptolides, HTS can be applied to screen crude extracts or prefractionated libraries for various biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects. arvojournals.orgnih.gov This allows for the rapid identification of promising "hits" that can then be prioritized for detailed chemical investigation. routledge.com The development of more sophisticated cell-based and target-based assays further enhances the precision of HTS in identifying cyclopeptolides with specific mechanisms of action. mdpi.com
Table 1: Innovative Screening Strategies for this compound Discovery
| Strategy | Description | Key Advantages |
|---|---|---|
| Genomics & Transcriptomics | Analysis of an organism's genetic material to identify biosynthetic gene clusters (BGCs) for cyclopeptolides. nih.govnih.gov | - Predicts novel structures. - Uncovers silent BGCs. - Targeted discovery. |
| Metabolomics & Proteomics | Comprehensive analysis of metabolites and proteins to identify cyclopeptolides and their biosynthetic enzymes. nih.govrevespcardiol.org | - Rapid identification of known and new compounds. - Dereplication of known compounds. - Elucidation of biosynthetic pathways. |
| High-Throughput Screening (HTS) | Automated testing of large numbers of samples for biological activity. mdpi.comnih.gov | - Rapid screening of large libraries. - Identifies bioactive "hits" efficiently. - Applicable to various biological targets. |
Challenges and Opportunities in this compound Natural Product Research
Despite the promise of cyclopeptolides as therapeutic agents, their research and development are faced with several significant challenges. However, emerging scientific and technological advancements are creating new opportunities to overcome these hurdles.
One of the primary challenges in this compound research is the often-low natural abundance of these compounds, which complicates their isolation and purification in quantities sufficient for extensive biological evaluation and preclinical studies. nih.gov The structural complexity of many cyclopeptolides presents another significant barrier, making their total chemical synthesis a difficult and often low-yielding process. ijpsjournal.comresearchgate.net Furthermore, issues related to the bioavailability and toxicity of some natural products can hinder their development into viable drugs. ijpsjournal.com
A major opportunity to address the supply issue lies in the field of synthetic biology. nih.gov By engineering microbial hosts, such as bacteria or yeast, with the biosynthetic pathways for specific cyclopeptolides, it is possible to develop scalable and sustainable fermentation-based production systems. lbl.gov This approach not only provides a reliable source of the desired compound but also opens up the possibility of creating novel analogs through pathway engineering. nih.govcas.org
Bioinformatics and computational tools offer powerful solutions to the challenges of structural elucidation and optimization. nih.govrsc.org In-silico methods can aid in predicting the structures of novel cyclopeptolides from genomic data and modeling their interactions with biological targets. rsc.orgnih.gov This can help in prioritizing the most promising candidates for further investigation and guiding the design of synthetic derivatives with improved pharmacological properties. rsc.org The integration of artificial intelligence and machine learning is also poised to accelerate the discovery and development of new cyclopeptolides by analyzing large datasets to identify patterns and make predictions. cas.org
Table 2: Challenges and Opportunities in this compound Research
| Aspect | Challenges | Opportunities |
|---|---|---|
| Supply & Production | - Low natural abundance. nih.gov - Difficult and low-yielding chemical synthesis. researchgate.net | - Synthetic Biology: Fermentation-based production in engineered microbes. nih.govlbl.gov - Pathway Engineering: Creation of novel analogs. nih.gov |
| Structural Complexity | - Difficult to isolate and purify. nih.gov - Complicated structural elucidation. | - Bioinformatics: Structure prediction from genomic data. nih.govrsc.org - Computational Modeling: Predicting interactions with biological targets. nih.gov |
| Development | - Potential for low bioavailability and toxicity. ijpsjournal.com | - In-silico Tools: Guiding the design of derivatives with improved properties. rsc.org - AI & Machine Learning: Accelerating discovery and optimization. cas.org |
Q & A
Q. What methodologies are recommended for isolating and purifying cyclopeptolide from marine fungi?
this compound isolation typically involves sequential chromatographic techniques. For example, marine-derived fungi like Cochliobolus lunatus are cultured under optimized conditions, followed by extraction using solvents like ethyl acetate. Purification employs forward column chromatography, Sephadex gel filtration, and semi-preparative HPLC. Structural confirmation requires NMR (¹H, ¹³C, 2D-COSY) and X-ray crystallography to resolve cyclic peptide-lactone hybrid structures .
Q. How can researchers evaluate the antifungal activity of this compound in vitro?
Standardized protocols involve determining Minimum Inhibitory Concentration (MIC) values using broth microdilution assays (e.g., CLSI M38-A2 guidelines). For this compound 1, MIC values of 16 μg/mL against Candida albicans were reported, with synergistic effects tested via checkerboard assays combined with flucytosine .
Q. What analytical techniques validate this compound’s structural integrity and purity?
High-resolution mass spectrometry (HRMS) confirms molecular formulas, while NMR spectroscopy (e.g., HMBC, ROESY) maps intramolecular interactions. Purity (>95%) is assessed via HPLC-UV/ELSD, and crystallinity is validated via X-ray diffraction .
Advanced Research Questions
Q. How can researchers address contradictions in this compound’s bioactivity across fungal strains?
Discrepancies in antifungal efficacy may arise from strain-specific resistance mechanisms or variations in membrane ergosterol content. To resolve this, employ comparative transcriptomics of treated vs. untreated strains and quantify ergosterol levels via GC-MS. Cross-referencing MIC data with genomic variations (e.g., ABC transporter upregulation) can clarify resistance pathways .
Q. What experimental designs optimize this compound’s structural analogs for enhanced bioactivity?
Structure-Activity Relationship (SAR) studies require systematic modifications, such as substituting amino acid residues or altering lactone ring size. For example, this compound analogs with D-amino acids may improve protease resistance. Activity is tested via time-kill assays and cytotoxicity profiling (e.g., against mammalian cell lines like HEK293) .
Q. How can synergistic interactions between this compound and conventional antifungals be mechanistically characterized?
Use isobologram analysis to quantify synergy indices (e.g., Fractional Inhibitory Concentration Index, FICI ≤0.5). Mechanistic studies involve fluorescence microscopy to observe cell membrane disruption and qRT-PCR to assess efflux pump gene expression (e.g., CDR1 in Candida spp.) .
Q. What strategies resolve challenges in this compound’s low natural yield during scale-up studies?
Optimize fermentation parameters (e.g., pH, salinity, temperature) using Response Surface Methodology (RSM). Alternatively, heterologous expression in Aspergillus oryzae or Saccharomyces cerevisiae with codon-optimized gene clusters can enhance yield .
Methodological Frameworks
How to design a PICOT-style research question for this compound’s therapeutic potential?
- Population : Immunocompromised patients with invasive fungal infections.
- Intervention : this compound 1 at 16 μg/mL.
- Comparison : Fluconazole (control).
- Outcome : Reduction in fungal burden (CFU/mL) after 48 hours.
- Time : 72-hour observation period. This framework ensures specificity and aligns with and .
Q. What statistical models are suitable for analyzing this compound’s dose-response data?
Non-linear regression (e.g., Hill equation) models dose-response curves, while ANOVA with post-hoc Tukey tests compares group means. For synergy studies, Bliss independence or Loewe additivity models are recommended .
Data Presentation and Reproducibility
Q. How should researchers document this compound’s spectral data for reproducibility?
Include raw NMR spectra (δ values, coupling constants), HRMS peaks ([M+H]⁺/[M-H]⁻), and crystallographic data (CCDC deposition numbers). Adhere to Beilstein Journal guidelines for experimental transparency .
Gaps and Future Directions
What unresolved questions exist about this compound’s mode of action?
Current gaps include its interaction with fungal cell wall components (e.g., β-glucan synthases) and subcellular localization. Advanced techniques like Cryo-EM or molecular docking with Lanosterol 14α-demethylase could elucidate targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
